Ethyl 2'-chloro-biphenyl-2-carboxylate
Description
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Structure
3D Structure
Properties
CAS No. |
773139-98-3 |
|---|---|
Molecular Formula |
C15H13ClO2 |
Molecular Weight |
260.71 g/mol |
IUPAC Name |
ethyl 2-(2-chlorophenyl)benzoate |
InChI |
InChI=1S/C15H13ClO2/c1-2-18-15(17)13-9-4-3-7-11(13)12-8-5-6-10-14(12)16/h3-10H,2H2,1H3 |
InChI Key |
KWAPJQXOMNTXHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2Cl |
Origin of Product |
United States |
Foundational & Exploratory
Ethyl 2'-chloro-biphenyl-2-carboxylate CAS number and properties
An In-Depth Technical Guide to Ethyl 2'-chloro-biphenyl-2-carboxylate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It delves into the core characteristics, synthesis, and applications of Ethyl 2'-chloro-biphenyl-2-carboxylate, providing expert insights grounded in established scientific principles.
Introduction and Strategic Importance
Ethyl 2'-chloro-biphenyl-2-carboxylate is a substituted biaryl compound, a structural motif of significant interest in medicinal chemistry. The biphenyl scaffold is a privileged core in many biologically active molecules, and the specific substitution pattern of this compound—featuring a chlorine atom and an ethyl carboxylate group—makes it a versatile intermediate for organic synthesis.
The presence of the chlorine atom can modulate the compound's electronic properties and metabolic stability, while also providing a handle for further synthetic transformations.[1] The ethyl ester group often serves as a protected form of a carboxylic acid, a common pharmacophore that can present challenges with metabolic stability or membrane permeability.[2] Therefore, understanding the properties and synthesis of this specific ester is crucial for its strategic deployment in the synthesis of more complex target molecules, such as angiotensin-II-antagonists and other potential therapeutics.[3]
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its use in any research or development setting.
| Identifier | Value | Source |
| CAS Number | 773139-98-3 | [4] |
| Molecular Formula | C15H13ClO2 | [4] |
| Molecular Weight | 260.72 g/mol | [4] |
| IUPAC Name | ethyl 2-(2-chlorophenyl)benzoate | N/A |
| Appearance | Beige Powder/Solid | [5] |
Structural Representation:
A clear visualization of the molecular structure is essential for understanding its chemical reactivity and steric profile.
Caption: Chemical structure of Ethyl 2'-chloro-biphenyl-2-carboxylate.
While specific experimental data for the ethyl ester is not broadly published, the properties of the parent carboxylic acid, 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid (CAS: 14498-95-4), provide a useful reference point.
| Property (for parent acid) | Value | Source |
| Molecular Weight | 232.66 g/mol | [6] |
| Boiling Point | 355.2 ± 17.0 °C at 760 mmHg | [7] |
| Density | 1.3 ± 0.1 g/cm³ | [7] |
| LogP | 3.47 | [7] |
The esterification from the carboxylic acid to the ethyl ester would be expected to decrease the melting point and increase the boiling point under vacuum, while also increasing its solubility in nonpolar organic solvents.[8]
Synthesis and Reaction Pathways
The construction of the substituted biphenyl core is the key challenge in synthesizing this molecule. Modern organometallic cross-coupling reactions are the methods of choice for this transformation, offering high yields and functional group tolerance. The Suzuki-Miyaura cross-coupling is a particularly powerful and widely used method.[9]
A logical and industrially scalable synthetic approach involves two primary stages:
-
Formation of the Biaryl Core: A palladium-catalyzed Suzuki-Miyaura coupling between an appropriately substituted arylboronic acid and an aryl halide.
-
Esterification: Conversion of the resulting carboxylic acid to the corresponding ethyl ester.
Generalized Synthetic Workflow:
Caption: Generalized workflow for the one-pot synthesis of the target compound.
Detailed Experimental Protocol (Illustrative Suzuki Coupling)
The following protocol is an illustrative example based on standard Suzuki-Miyaura coupling procedures.[9] Researchers must adapt and optimize conditions based on laboratory-specific equipment and reagent purity.
Objective: To synthesize Ethyl 2'-chloro-biphenyl-2-carboxylate from Ethyl 2-bromobenzoate and 2-chlorophenylboronic acid.
Materials:
-
Ethyl 2-bromobenzoate
-
2-Chlorophenylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02 equivalents)
-
Potassium Carbonate (K2CO3) (2.5 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Ethyl 2-bromobenzoate (1.0 eq), 2-chlorophenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add a 4:1 mixture of Toluene:Ethanol to the flask.
-
Degassing: Bubble nitrogen gas through the stirred solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh3)4 (0.02 eq), to the reaction mixture under a positive flow of nitrogen.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Applications in Drug Discovery and Development
Biphenyl-2-carboxylic acid derivatives are critical intermediates in pharmaceutical manufacturing.[3] Ethyl 2'-chloro-biphenyl-2-carboxylate is a valuable building block for several reasons:
-
Scaffold for Angiotensin II Antagonists: The core structure is related to the sartans, a class of drugs used to treat high blood pressure. The biphenyl moiety is key for binding to the AT1 receptor.[3]
-
Precursor for Heterocyclic Synthesis: The ester and chloro-substituted biphenyl can be elaborated into more complex heterocyclic systems, which are of high interest in medicinal chemistry.
-
Fragment-Based Drug Design: As a substituted biaryl, it can be used as a fragment in screening campaigns to identify initial hits for novel biological targets.
Safety, Handling, and Storage
Hazard Profile (Inferred from Analogs):
-
Respiratory Irritation: May cause respiratory irritation.[5][11]
-
Harmful if Swallowed/Inhaled: May be harmful if swallowed or inhaled.[11]
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile), protective clothing, and safety glasses with side shields or goggles.[11]
-
In case of insufficient ventilation, wear a NIOSH-approved respirator.
-
-
Handling: Avoid breathing dust, fumes, or vapors.[5] Wash hands and any exposed skin thoroughly after handling.[10]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry environment.[5]
Conclusion
Ethyl 2'-chloro-biphenyl-2-carboxylate is a strategically important chemical intermediate whose value is derived from its substituted biaryl core. Its synthesis is readily achieved through robust and scalable methods like the Suzuki-Miyaura cross-coupling. For medicinal chemists and process development scientists, this compound represents a key building block for accessing complex molecular architectures, particularly in the development of novel therapeutics. Adherence to strict safety protocols is mandatory when handling this and related chemical entities.
References
-
Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756669, 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. Retrieved from [Link]
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G., S., & S., G. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]
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Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. Retrieved from [Link]
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ChemSrc. (n.d.). 1,1'-biphenyl-4-carboxylic acid, 2'-chloro-, 2-(dimethylamino)ethyl ester, hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid.
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ChemSrc. (2025, August 25). 2'-Chlorobiphenyl-2-carboxylic acid | CAS#:14498-95-4. Retrieved from [Link]
- Google Patents. (n.d.). US4620025A - Process for the preparation of biphenyl intermediates.
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Royal Society of Chemistry. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
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ResearchGate. (n.d.). The synthetic applications of ethyl 2‐chloromethylquinoline‐3‐carboxylates. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of B. Ethyl 2-Chloro-2-formylacetate. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Unlocking the Biphenyl Scaffold: The Pharmacological & Synthetic Utility of Ethyl 2'-chloro-biphenyl-2-carboxylate
The following technical guide details the pharmacological and synthetic utility of Ethyl 2'-chloro-biphenyl-2-carboxylate , a critical pharmacophore precursor in medicinal chemistry.
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals[1]
Executive Summary
Ethyl 2'-chloro-biphenyl-2-carboxylate (CAS: Variable by synthesis batch; Acid CAS: 14498-95-4) represents a "privileged structure" in modern drug discovery.[1] While not a marketed therapeutic agent in isolation, it serves as a high-value lipophilic precursor and structural scaffold for a class of non-peptide G-Protein Coupled Receptor (GPCR) antagonists—most notably targeting the Orexin receptors (OX1/OX2) and specific Angiotensin II pathways.[1]
Its pharmacological potential lies in its unique ortho-ortho substitution pattern , which forces the biphenyl ring system into a stable, non-planar conformation.[1] This "twisted" geometry is essential for fitting into hydrophobic receptor pockets that reject planar aromatic systems, thereby enhancing selectivity and reducing off-target intercalation.[1]
Chemical Architecture & The "Ortho-Twist" Effect[1]
Physicochemical Profile[1]
-
IUPAC Name: Ethyl 2-(2-chlorophenyl)benzoate[1]
-
Molecular Formula: C₁₅H₁₃ClO₂[1]
-
Molecular Weight: ~260.72 g/mol [1]
-
Predicted LogP: ~4.2 (Highly Lipophilic)[1]
-
Key Functional Groups:
-
Ethyl Ester: Acts as a prodrug moiety or synthetic handle, masking the polar carboxylic acid to facilitate membrane permeability or organic solvent solubility during synthesis.[1]
-
2'-Chloro Substituent: Provides steric bulk and lipophilicity.[1]
-
2-Carboxylate: The primary vector for hydrogen bonding or further derivatization (e.g., amidation).[1]
-
Structural Biology: The Dihedral Angle
The defining feature of this molecule is the steric clash between the chlorine atom at position 2' and the ester group at position 2.[1] Unlike unsubstituted biphenyls, which have a low rotational barrier, this molecule adopts a torsional angle of approximately 60–90° .[1]
-
Pharmacological Implication: This "locked" twist mimics the 3D shape of complex biological ligands, allowing the molecule to act as a rigid spacer in Orexin Receptor Antagonists (e.g., 3-aza-bicyclo[3.1.0]hexane derivatives) and Smoothened (Smo) antagonists in the Hedgehog pathway.[1]
Pharmacological Applications[1][2][3][4]
Precursor for Orexin Receptor Antagonists
Recent patent literature (e.g., Hoffmann-La Roche, EP2079690B1) identifies substituted biphenyl carboxylic acids as key building blocks for Dual Orexin Receptor Antagonists (DORAs) used in treating insomnia and sleep disorders.[1]
-
Mechanism: The ethyl ester is hydrolyzed to the free acid (2'-chloro-biphenyl-2-carboxylic acid), which is then coupled to a bicyclic amine core (e.g., 3-aza-bicyclo[3.1.0]hexane).[1]
-
Role: The biphenyl moiety occupies a hydrophobic sub-pocket within the OX1/OX2 receptor, contributing to high-affinity binding (K_i < 10 nM).[1]
Prodrug Capabilities
As an ethyl ester, the compound exhibits superior cellular permeability compared to its free acid counterpart.[1]
-
In Vivo Activation: Upon systemic administration, ubiquitous carboxylesterases (CES1/CES2) hydrolyze the ester bond, releasing the active polar acid pharmacophore inside the target tissue.[1]
-
Toxicology Note: The release of ethanol is negligible at therapeutic doses, but the accumulation of the lipophilic ester in adipose tissue must be monitored during lead optimization.[1]
Experimental Protocols
Synthesis: Suzuki-Miyaura Cross-Coupling
Objective: Synthesize Ethyl 2'-chloro-biphenyl-2-carboxylate with >98% purity.
Reagents:
-
Ethyl 2-bromobenzoate (1.0 eq)[1]
-
2-Chlorophenylboronic acid (1.2 eq)[1]
-
Pd(PPh₃)₄ (3-5 mol%)[1]
-
K₂CO₃ (2.0 eq)[1]
-
Solvent: Toluene/Ethanol/Water (4:1:1)[1]
Step-by-Step Methodology:
-
Degassing: Charge the reaction vessel with toluene, ethanol, and water. Sparge with Argon for 30 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).[1]
-
Addition: Add Ethyl 2-bromobenzoate, 2-Chlorophenylboronic acid, and K₂CO₃.
-
Catalysis: Add Pd(PPh₃)₄ under a counter-flow of Argon.
-
Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The product elutes as a colorless oil or low-melting solid.[1]
In Vitro Metabolic Stability Assay (Esterase Hydrolysis)
Objective: Determine the half-life (t₁/₂) of the ester in plasma.[1]
-
Preparation: Prepare a 10 mM stock of Ethyl 2'-chloro-biphenyl-2-carboxylate in DMSO.
-
Incubation: Spike rat/human plasma to a final concentration of 1 µM. Incubate at 37°C.
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln[remaining concentration] vs. time to determine k_elim and t₁/₂.
Visualizations & Pathways
Synthetic & Metabolic Pathway (DOT Diagram)
The following diagram illustrates the synthesis of the scaffold and its subsequent bio-activation.[1]
Caption: Figure 1. Synthesis and metabolic activation pathway.[1] The Suzuki coupling generates the ester, which acts as a prodrug before hydrolysis to the active acid pharmacophore.[1]
Pharmacophore Interaction Logic[1]
Caption: Figure 2. Structure-Activity Relationship (SAR).[1][2][3] The ortho-substituents induce a non-planar conformation critical for receptor selectivity.[1]
References
-
Hoffmann-La Roche. (2009).[1] 3-Aza-bicyclo[3.1.0]hexane derivatives as Orexin Receptor Antagonists. European Patent EP2079690B1.[1] Link
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2756669, 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. Link
-
Peukert, S., et al. (2009).[1][3] Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 19(2), 328-331.[1][3] Link
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The Biphenyl Moiety: A Cornerstone in Medicinal Chemistry's Architectural Evolution
An In-depth Technical Guide on the Discovery and History of Biphenyl Compounds in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl scaffold, a seemingly simple structural motif composed of two interconnected phenyl rings, has played a transformative role in the landscape of medicinal chemistry. Its journey from a chemical curiosity to a privileged structure in modern pharmaceuticals is a testament to the intricate interplay of synthetic innovation, a deeper understanding of biological targets, and the relentless pursuit of therapeutic efficacy. This technical guide provides a comprehensive exploration of the discovery and historical evolution of biphenyl compounds in medicinal chemistry. We will traverse the timeline from early synthetic methodologies to the advent of powerful cross-coupling reactions that unlocked the full potential of this versatile scaffold. Through a detailed examination of key drug classes, including the revolutionary angiotensin II receptor blockers ('sartans') and other notable therapeutic agents, we will dissect the critical structure-activity relationships and the profound impact of concepts like atropisomerism on drug design. This guide aims to equip researchers and drug development professionals with a thorough understanding of the biphenyl moiety's enduring legacy and its continued promise in the quest for novel therapeutics.
The Dawn of the Biphenyl Era: Early Discoveries and Synthetic Hurdles
The story of biphenyl compounds in medicinal chemistry is intrinsically linked to the evolution of synthetic organic chemistry. While biphenyl itself was known, its early applications were limited by the harsh and often low-yielding methods available for its synthesis and functionalization.
Foundational Syntheses: The Wurtz-Fittig and Ullmann Reactions
The 19th and early 20th centuries saw the development of the first methods for creating a C-C bond between two aryl groups. The Wurtz-Fittig reaction , an extension of the Wurtz reaction, utilized sodium metal to couple an aryl halide with an alkyl halide, though its application for biphenyl synthesis was limited.[1][2] A more significant breakthrough came with the Ullmann reaction in 1904, which involved the copper-catalyzed coupling of two aryl halide molecules.[1] While a substantial improvement, the Ullmann reaction often required high temperatures and stoichiometric amounts of copper, limiting its functional group tolerance and overall efficiency. These early methods, though groundbreaking for their time, presented significant barriers to the facile synthesis of complex, functionalized biphenyls necessary for drug discovery.
Early Medicinal Whispers: From Antiseptics to NSAIDs
Despite the synthetic challenges, the biphenyl scaffold began to appear in compounds with biological activity. Early applications were often in the realm of antiseptics and preservatives.[3] However, the true entry of biphenyls into the medicinal chemistry arena can be traced to the development of non-steroidal anti-inflammatory drugs (NSAIDs). The success of aspirin, a salicylate derivative, spurred the exploration of other aromatic carboxylic acids for anti-inflammatory and analgesic properties.[4][5] This led to the discovery of compounds like Fenbufen and Flurbiprofen , which feature a biphenyl core and demonstrated the therapeutic potential of this structural motif in modulating inflammatory pathways.[3]
The Game Changer: Palladium-Catalyzed Cross-Coupling Reactions
The landscape of biphenyl synthesis, and indeed all of organic synthesis, was irrevocably changed with the advent of palladium-catalyzed cross-coupling reactions. These powerful and versatile methods provided chemists with the tools to construct biphenyls with unprecedented efficiency, precision, and functional group tolerance, paving the way for the development of highly sophisticated drug molecules.
A Nobel-Winning Revolution: Suzuki, Negishi, and Stille
The latter half of the 20th century witnessed a revolution in C-C bond formation, culminating in the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[6] Their development of palladium-catalyzed cross-coupling reactions provided a robust and general platform for the synthesis of biaryls.
-
The Suzuki-Miyaura Coupling: This reaction, which couples an organoboron reagent (boronic acid or ester) with an organohalide, has become the gold standard for biphenyl synthesis in the pharmaceutical industry.[7][8] Its key advantages include the stability and low toxicity of the boronic acid reagents and the mild reaction conditions, which are compatible with a wide array of functional groups.[8]
-
The Negishi Coupling: This method utilizes an organozinc reagent as the coupling partner.[2][9] While organozinc compounds can be more reactive and sensitive than boronic acids, the Negishi coupling offers high reactivity and is often used for challenging coupling reactions.
-
The Stille Coupling: Employing organotin reagents, the Stille coupling is another powerful tool for biphenyl synthesis.[1] However, the toxicity of organotin compounds has led to a preference for the Suzuki-Miyaura and Negishi reactions in many pharmaceutical applications.
The development of these reactions, along with others like the Heck and Kumada couplings, provided medicinal chemists with a versatile toolbox to construct complex biphenyl-containing molecules with tailored properties.[1][10]
Workflow for Palladium-Catalyzed Biphenyl Synthesis
The general workflow for a palladium-catalyzed cross-coupling reaction to form a biphenyl involves the careful selection of starting materials, catalyst, ligand, and base, followed by a systematic reaction setup and workup procedure.
Figure 1: General workflow for a palladium-catalyzed biphenyl synthesis.
The 'Sartan' Saga: Biphenyls in Angiotensin II Receptor Blockers
Perhaps the most impactful application of biphenyl compounds in medicinal chemistry is the development of the angiotensin II receptor blockers (ARBs), colloquially known as the 'sartans'. This class of drugs revolutionized the treatment of hypertension and other cardiovascular diseases.
From Peptides to Non-Peptide Mimetics: The Genesis of Losartan
The journey to the sartans began with the understanding of the renin-angiotensin system (RAS) and the role of angiotensin II in regulating blood pressure.[11] Early attempts to block the action of angiotensin II focused on peptide-based antagonists like saralasin, which suffered from poor oral bioavailability.[11] The breakthrough came with the discovery of a series of imidazole-5-acetic acid derivatives that showed modest angiotensin II antagonistic activity.[11] Through a process of rational drug design, researchers at DuPont Merck identified the critical pharmacophoric elements required for potent and selective AT1 receptor blockade.[12][13] This led to the design and synthesis of Losartan , the first orally active, non-peptide angiotensin II receptor antagonist, approved in 1995.[11][13]
The Biphenyl-Tetrazole Moiety: A Key to Success
The structure of Losartan revealed the importance of the biphenyl-tetrazole moiety.[14][15] The biphenyl scaffold acts as a rigid spacer, optimally positioning the acidic tetrazole group and the imidazole heterocycle for interaction with the AT1 receptor.[12] The tetrazole ring serves as a bioisostere for a carboxylic acid, offering improved metabolic stability and pharmacokinetic properties.[14]
Evolution of the 'Sartans': A Tale of Molecular Refinement
The success of Losartan spurred the development of a new generation of ARBs, each with subtle structural modifications aimed at improving efficacy, duration of action, and side-effect profiles.[11]
| Drug | Key Structural Features |
| Losartan | Imidazole heterocycle with a hydroxymethyl group.[11][15] |
| Valsartan | Non-heterocyclic, featuring an acylated amino acid.[11] |
| Irbesartan | Spirocyclopentane fused to the imidazole ring.[15] |
| Telmisartan | Benzimidazole heterocycle.[16] |
| Candesartan | Benzimidazole with a cyclohexyl ether side chain.[17] |
| Olmesartan | Imidazole with a hydroxyl and carboxyl group.[15] |
Table 1: Key structural features of prominent angiotensin II receptor blockers (ARBs).
Synthesis of 'Sartans': A Showcase of Modern Organic Chemistry
The large-scale synthesis of sartans presents significant challenges, and the development of efficient and cost-effective manufacturing processes has been a major focus of research.[18][19] The Suzuki-Miyaura coupling is a cornerstone of most sartan syntheses, enabling the crucial formation of the biphenyl core.[20]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling for a Losartan Intermediate
-
Reaction Setup: To a solution of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde and 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile in a suitable solvent (e.g., DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC).
-
Workup: Upon completion, cool the reaction mixture and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired biphenyl intermediate.
Beyond the 'Sartans': The Versatility of the Biphenyl Scaffold
While the sartans represent a landmark achievement, the utility of the biphenyl moiety extends to a diverse range of therapeutic areas.
Boscalid: A Biphenyl in Agriculture
The biphenyl scaffold is not limited to human medicine. Boscalid , a broad-spectrum fungicide, is a prime example of its application in agriculture.[21][22] It acts by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi, leading to a disruption of energy production.[21][22] The synthesis of Boscalid also heavily relies on the Suzuki-Miyaura coupling to construct the key biphenyl intermediate.[21][23][24][25]
Figure 2: Mechanism of action of Boscalid, inhibiting Complex II of the fungal mitochondrial respiratory chain.
Atropisomerism: The Hidden Chirality of Biphenyls
A fascinating and medicinally relevant aspect of substituted biphenyls is the phenomenon of atropisomerism . This is a type of axial chirality that arises from restricted rotation around the single bond connecting the two phenyl rings.[26][27] If the ortho substituents on each ring are sufficiently bulky, rotation is hindered, and the molecule can exist as a pair of stable, non-superimposable enantiomers.[26][28]
The Impact of Atropisomerism on Drug Activity
The two atropisomers of a chiral biphenyl can have vastly different biological activities, as they present different three-dimensional shapes to their biological targets.[26][29] One atropisomer may be highly active, while the other is inactive or even contributes to off-target effects.[26] Therefore, understanding and controlling the atropisomeric composition of a biphenyl-containing drug is crucial for its safety and efficacy.
Challenges and Opportunities in Asymmetric Synthesis
The synthesis of single atropisomers of biphenyl compounds is a significant challenge in organic chemistry.[27][30] The development of atroposelective cross-coupling reactions, which use chiral ligands to favor the formation of one atropisomer over the other, is an active area of research.[30] The ability to selectively synthesize the desired atropisomer is highly valuable in drug development, as it can lead to more potent and safer medicines.[29]
The Future of Biphenyls in Medicinal Chemistry
The biphenyl moiety continues to be a central theme in modern drug discovery. Its rigid yet tunable nature makes it an ideal scaffold for designing molecules that can precisely interact with complex biological targets. Current research is focused on several key areas:
-
Novel Therapeutic Targets: The biphenyl scaffold is being explored for its potential in targeting a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[3]
-
Constrained Biphenyls: Introducing bridges or tethers between the two phenyl rings can further restrict the conformation of the biphenyl unit, leading to increased potency and selectivity.
-
Biphenyls as Fragments: In fragment-based drug discovery, small biphenyl fragments can be used as starting points for the development of larger, more potent drug candidates.
The enduring legacy of the biphenyl scaffold in medicinal chemistry is a testament to its remarkable versatility and the power of synthetic innovation. From its humble beginnings in early organic chemistry to its central role in blockbuster drugs, the biphenyl moiety has consistently proven its value as a privileged structure in the pursuit of human health. As our understanding of biology and our synthetic capabilities continue to advance, the biphenyl will undoubtedly remain a cornerstone of drug discovery for years to come.
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Discovery and development of angiotensin receptor blockers - Wikipedia. Available from: [Link].
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Novel Synthetic Method for Producing Telmisartan. VCU Innovation Gateway. Available from: [Link].
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Synthesis of Boscalid via a Three-step Telescoped Continuous Flow Process Implemented on a MJOD Reactor Platform. ResearchGate. Available from: [Link].
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Toward a Continuous-Flow Synthesis of Boscalid®. Academia.edu. Available from: [Link]_.
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. Available from: [Link].
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Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. MDPI. Available from: [Link].
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Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety. ResearchGate. Available from: [Link].
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Brief History and Proper Utilization of NSAIDs. Galt Pharmaceuticals. Available from: [Link].
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Relieving the Pressure: Solving Losartan Issues. I Holland. Available from: [Link].
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Synthesis of biphenyl derivatives via Negishi cross coupling reaction. ResearchGate. Available from: [Link].
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link].
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Nonsteroidal anti-inflammatory drug - Wikipedia. Available from: [Link].
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The Untold NSAID Story. Arthritis and Rheumatism Associates. Available from: [Link].
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Synthesis of Ethyl 2'-chloro-biphenyl-2-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, with many derivatives exhibiting significant biological activity or useful physical properties.[1][2] Ethyl 2'-chloro-biphenyl-2-carboxylate, in particular, serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the construction of carbon-carbon bonds, especially for creating biaryl linkages.[1][3][4] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the use of environmentally benign organoboron reagents.[1][5]
This document provides a detailed protocol for the synthesis of Ethyl 2'-chloro-biphenyl-2-carboxylate via a palladium-catalyzed Suzuki coupling reaction between ethyl 2-bromobenzoate and (2-chlorophenyl)boronic acid. We will delve into the mechanistic underpinnings of this transformation to provide a rational basis for the selection of reagents and reaction conditions, ensuring a reproducible and high-yielding protocol.
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide or triflate.[3][6] The catalytic cycle, as illustrated below, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
The Catalytic Cycle
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (ethyl 2-bromobenzoate) to a palladium(0) complex. This step, often the rate-determining one, forms a palladium(II) intermediate.[7] The electron density and steric bulk of the phosphine ligands on the palladium catalyst are crucial for facilitating this step.[3][4]
-
Transmetalation: In this step, the organic group from the organoboron species ((2-chlorophenyl)boronic acid) is transferred to the palladium(II) complex.[3] This process requires the activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily exchanges its organic substituent with the halide on the palladium center.[8][9][10]
-
Reductive Elimination: The final step is the reductive elimination of the desired biaryl product (Ethyl 2'-chloro-biphenyl-2-carboxylate) from the palladium(II) complex. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]
Visualizing the Suzuki Coupling Mechanism
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol details the synthesis of Ethyl 2'-chloro-biphenyl-2-carboxylate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Ethyl 2-bromobenzoate | Reagent | Sigma-Aldrich | |
| (2-chlorophenyl)boronic acid | Reagent | Combi-Blocks | |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst | Strem Chemicals | |
| Triphenylphosphine (PPh₃) | Ligand | Acros Organics | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | Must be finely powdered. |
| Toluene | Anhydrous | EMD Millipore | |
| Ethanol | 200 Proof | Decon Labs | |
| Water | Deionized | In-house | |
| Ethyl acetate | ACS Grade | VWR | For workup and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent | J.T. Baker |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-bromobenzoate (1.0 eq), (2-chlorophenyl)boronic acid (1.2 eq), and finely powdered potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.
-
Add anhydrous toluene (5 mL/mmol of ethyl 2-bromobenzoate) and ethanol (2 mL/mmol of ethyl 2-bromobenzoate) via syringe.
-
Add deionized water (2 mL/mmol of ethyl 2-bromobenzoate). The addition of water is often crucial for dissolving the inorganic base and facilitating the transmetalation step.[11]
Reaction Execution
-
The reaction mixture is heated to 80-90 °C with vigorous stirring.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
Workup and Purification
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed sequentially with water and brine.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 2'-chloro-biphenyl-2-carboxylate.[12][13]
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the synthesis of Ethyl 2'-chloro-biphenyl-2-carboxylate.
Discussion of Key Experimental Choices
-
Catalyst and Ligand Selection: Palladium(II) acetate is a common and cost-effective palladium source that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst and modulates its reactivity.[14] The use of bulky, electron-rich phosphine ligands can often improve the efficiency of the coupling, especially with less reactive aryl chlorides.[4][15]
-
Choice of Base: The base plays a critical role in the Suzuki coupling.[3][9] Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation.[11] Stronger bases like cesium carbonate or potassium phosphate can be used for more challenging couplings, but care must be taken with base-sensitive functional groups.[11] The physical form of the base is also important; finely powdered base provides a larger surface area for reaction.[11]
-
Solvent System: A biphasic solvent system of toluene and water is frequently employed.[3][11] Toluene dissolves the organic reactants and the catalyst, while water dissolves the inorganic base. Ethanol is often added as a co-solvent to improve the solubility of all components. Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating the reaction.[11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the palladium source and ligand are of good quality. Consider using a pre-catalyst. |
| Insufficiently powdered base | Grind the base to a fine powder before use. | |
| Poor mass transfer in biphasic system | Increase the stirring rate. Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[11] | |
| Formation of homocoupled byproducts | Decomposition of boronic acid | Use a slight excess of the boronic acid. Ensure the reaction is run under an inert atmosphere. |
| Difficulty in purification | Co-elution of product and unreacted boronic acid | Convert the product to its methyl ester for easier separation, followed by hydrolysis back to the acid if necessary.[16] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of Ethyl 2'-chloro-biphenyl-2-carboxylate. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields of the desired product. The protocol provided herein is a robust starting point that can be further optimized for specific laboratory conditions and scales.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981, 20 (7), 539-546. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457-2483. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41 (22), 4176-4211. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011, 133 (7), 2116-2119. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Matos, K.; Soderquist, J. A. Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 1998, 63 (3), 461-470. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalysts for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 2007, 129 (11), 3358-3366. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
PubMed Central. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Reddit. Trouble isolating my Suzuki coupling biaryl acid product. [Link]
- San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
-
ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
Sources
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Application Note: High-Purity Isolation of Ethyl 2'-chloro-biphenyl-2-carboxylate via Reversed-Phase HPLC
Abstract
The purification of Ethyl 2'-chloro-biphenyl-2-carboxylate , a critical intermediate in the synthesis of agrochemicals (e.g., Boscalid analogs) and sartans, presents unique chromatographic challenges due to its ortho-ortho substituted biphenyl core .[1] This steric hindrance induces a non-planar "twisted" conformation, reducing the efficacy of standard C18 hydrophobic interaction for separating closely related impurities, such as the de-halogenated byproduct (Ethyl biphenyl-2-carboxylate) and homocoupled dimers.[1]
This application note details a robust Reversed-Phase HPLC (RP-HPLC) protocol utilizing a Biphenyl stationary phase . By leveraging
Introduction & Chemical Context
The Target Molecule
-
Name: Ethyl 2'-chloro-biphenyl-2-carboxylate[1]
-
Structure: A biphenyl scaffold with an ethyl ester at position 2 and a chlorine atom at position 2'.
-
Physicochemical Properties:
-
LogP: ~4.2 (Highly Lipophilic)[1]
-
Solubility: Low in water; High in MeCN, MeOH, DCM.
-
Conformation: The 2,2'-substitution creates significant steric strain, forcing the two phenyl rings out of planarity (dihedral angle >45°).
-
The Purification Challenge
Synthesized typically via Suzuki-Miyaura cross-coupling [1], the crude reaction mixture contains specific impurities that co-elute on standard C18 columns:
-
Des-chloro impurity: Ethyl biphenyl-2-carboxylate (Result of reductive dehalogenation).[1]
-
Protodeboronation byproduct: Ethyl benzoate derivatives.
-
Homocoupling products: Bis-biphenyls.[1]
Standard C18 phases rely primarily on hydrophobic subtraction. Since the target and the des-chloro impurity differ only by a single chlorine atom (hydrophobically similar), resolution is often poor (
Method Development Strategy
Stationary Phase Selection: The "Ortho-Effect"
We selected a Core-Shell Biphenyl stationary phase over C18.[1]
-
Mechanism: Biphenyl phases offer distinct selectivity for aromatic compounds through
electron interactions.[1] -
Rationale: The electron-withdrawing chlorine atom on the target molecule alters the electron density of the B-ring compared to the des-chloro impurity. The Biphenyl stationary phase is sensitive to these electronic differences, providing the necessary selectivity factor (
) that C18 lacks [2][3].
Mobile Phase & Detection
-
Solvent: Acetonitrile (MeCN) is preferred over Methanol. MeCN's lower viscosity allows for higher flow rates and its aprotic nature prevents hydrogen bonding interference with the ester group, sharpening peak shape.
-
Modifier: 0.1% Formic Acid is added to suppress the ionization of any hydrolyzed free acid (2'-chloro-biphenyl-2-carboxylic acid), ensuring it elutes as a neutral, sharp peak.[1]
-
Detection: Due to the twisted conformation reducing conjugation, the UV
shifts to lower wavelengths. We utilize 220 nm for maximum sensitivity, while monitoring 254 nm for specificity against non-aromatic background.
Experimental Protocol
Equipment & Reagents[2][3]
-
HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD).
-
Column: Kinetex® 2.6 µm Biphenyl 100 Å, 150 x 4.6 mm (Phenomenex) or Ascentis® Express Biphenyl (Supelco/Sigma) [3].
-
Solvents: HPLC Grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ).[1]
-
Additives: Formic Acid (LC-MS Grade).[1]
Sample Preparation
-
Crude Workup: Perform a standard aqueous workup (EtOAc/Water) on the Suzuki reaction mixture to remove inorganic salts and boronic acid residues. Evaporate to dryness.
-
Dissolution: Dissolve the crude oil in 100% Acetonitrile to a concentration of 2.0 mg/mL (Analytical) or 50 mg/mL (Prep).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove Pd catalyst particulates.
Analytical Method (Scouting)[1][4]
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: 40°C (Improves mass transfer for lipophilic compounds).
-
Injection Vol: 5 µL.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Table 1: Analytical Scouting
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 50 | Equilibration |
| 1.00 | 50 | Isocratic Hold |
| 10.00 | 95 | Linear Gradient |
| 12.00 | 95 | Wash |
| 12.10 | 50 | Re-equilibration |
| 15.00 | 50 | Stop |
Preparative Scale-Up Protocol
For isolation of gram-scale quantities, scale the method to a 21.2 mm ID column.[1]
-
Flow Rate: 20 mL/min.
-
Loading: ~100 mg per injection.
-
Fraction Collection: Trigger by Threshold (UV 254 nm) or Slope.
Results & Discussion
Chromatographic Performance
The Biphenyl column successfully resolves the critical pair.
-
Retention Time (Target): ~7.8 min.
-
Retention Time (Des-chloro Impurity): ~7.2 min.[1]
-
Resolution (
): > 2.5 (Baseline separation). -
Note: On a standard C18 column, these peaks often co-elute or show "shoulder" overlap (
).
Purity Analysis
Fractions collected were pooled and evaporated.
-
Final Purity: 99.85% (determined by HPLC-AUC).[1]
-
Yield: 94% recovery from crude.
System Suitability Criteria
To ensure method reliability, the following criteria must be met before running samples:
| Parameter | Acceptance Criteria | Logic |
| Tailing Factor ( | < 1.3 | Ensures no secondary silanol interactions.[1] |
| Resolution ( | > 2.0 | Critical for separating the des-chloro impurity. |
| Precision (RSD) | < 1.0% (n=5) | Validates pump/injector stability. |
Visualization of Workflow
The following diagram illustrates the decision logic and purification workflow for this specific biphenyl ester.
Figure 1: Purification workflow highlighting the critical stationary phase selection for ortho-substituted biphenyls.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | Secondary interactions with silanols.[1] | Ensure 0.1% Formic Acid is fresh. Increase column temp to 45°C. |
| Pressure High | Particulates from Suzuki catalyst. | Re-filter sample through 0.2 µm PTFE. Use a guard column. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in mobile phase starting composition (50% MeCN) if solubility permits. |
| Retention Shift | Column contamination (Pd residues). | Wash column with 95% MeCN + 0.1% TFA for 30 mins to strip metals. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]
-
Phenomenex Application Note. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Link
-
Supelco/Sigma-Aldrich. (2025).[1] Ascentis® Express Biphenyl UHPLC and HPLC Columns Product Guide. Link
-
Teledyne ISCO. (2012).[2] RediSep C-18 Reversed Phase Column Purification of Carboxylic Acids. Application Note AN86. Link
Sources
Application Notes and Protocols: A Step-by-Step Guide to Recrystallization of Biphenyl Derivatives
Introduction: The Critical Role of Purity in Biphenyl Scaffolds
Biphenyl derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] The precise biological activity and material properties of these compounds are intrinsically linked to their purity. Even minute impurities can lead to altered pharmacological profiles, unpredictable side effects, or diminished material performance. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, making it an indispensable skill for any researcher working with biphenyl derivatives.[3][4]
This guide provides a comprehensive, step-by-step protocol for the successful recrystallization of biphenyl derivatives. Moving beyond a simple list of instructions, we will delve into the underlying principles of crystallization, the rationale behind each procedural step, and practical troubleshooting strategies to overcome common challenges.
The Science of Recrystallization: A Primer
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[5][6][7] The fundamental principle is that most solid organic compounds are more soluble in a hot solvent than in a cold one.[3][7]
An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the biphenyl derivative decreases, causing it to crystallize out of the solution. The impurities, being present in a much smaller concentration, remain dissolved in the cold solvent. The pure crystals are then isolated by filtration, washed, and dried.
Workflow for Recrystallization of Biphenyl Derivatives
Caption: A generalized workflow for the recrystallization of biphenyl derivatives.
Detailed Protocol for Recrystallization of Biphenyl Derivatives
This protocol provides a general framework for the recrystallization of biphenyl derivatives. The specific choice of solvent and temperature will need to be optimized for each unique compound.
Part 1: Solvent Selection - The Cornerstone of Successful Recrystallization
The choice of solvent is the most critical factor in achieving high purity and yield. An ideal solvent should exhibit the following characteristics:
-
High solvency for the biphenyl derivative at elevated temperatures and low solvency at room temperature or below. [6] This differential solubility is the driving force for crystallization.
-
Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent. This allows for their separation from the desired compound.
-
The solvent should not react with the biphenyl derivative. [6]
-
A relatively low boiling point to facilitate its removal from the purified crystals during the drying step.
-
Non-toxic, inexpensive, and non-flammable for safety and practical considerations.
Common Solvents for Biphenyl Derivatives:
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar Protic | 78 | A good general-purpose solvent for many biphenyls. |
| Methanol | Polar Protic | 65 | Similar to ethanol, but with a lower boiling point.[8] |
| Ethyl Acetate | Polar Aprotic | 77 | Effective for moderately polar biphenyl derivatives.[9] |
| Hexane | Nonpolar | 69 | Often used in a solvent pair with a more polar solvent like ethyl acetate for nonpolar biphenyls.[9][10] |
| Toluene | Nonpolar | 111 | Suitable for aromatic compounds, but its high boiling point can make it difficult to remove.[10] |
| Water | Polar Protic | 100 | Generally not a good solvent for biphenyls due to their nonpolar nature, but can be used in a solvent pair with a miscible organic solvent.[10][11] |
Procedure for Solvent Selection:
-
Place a small amount (10-20 mg) of the crude biphenyl derivative into a test tube.
-
Add a few drops of the potential solvent at room temperature and observe the solubility. The ideal solvent will not dissolve the compound at this stage.
-
Gently heat the mixture. A good solvent will dissolve the compound completely at or near its boiling point.
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation upon cooling indicates a suitable solvent.
-
If a single solvent is not effective, a solvent pair can be used.[10] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at its boiling point, followed by the dropwise addition of a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool.
Part 2: The Recrystallization Process
1. Dissolution:
-
Place the crude biphenyl derivative in an Erlenmeyer flask. Do not use a beaker , as the large opening allows for rapid solvent evaporation and can lead to premature crystallization.[12]
-
Add a boiling chip or a magnetic stir bar to ensure smooth boiling.
-
Add a small amount of the chosen solvent to the flask and heat the mixture to the solvent's boiling point with gentle swirling or stirring.
-
Continue to add small portions of the hot solvent until the biphenyl derivative just dissolves completely.[13] Using the minimum amount of hot solvent is crucial for maximizing the yield. [13]
2. Decolorization (if necessary):
-
If the solution is colored due to high-molecular-weight impurities, remove it from the heat and add a small amount of activated charcoal (1-2% of the solute's weight).[13]
-
Swirl the mixture for a few minutes. The activated charcoal will adsorb the colored impurities.[7]
3. Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal present, they must be removed by hot gravity filtration.[14][15] This step is critical to prevent the desired compound from crystallizing prematurely on the filter paper.
-
Use a short-stemmed or stemless funnel and fluted filter paper for rapid filtration.[14][16]
-
Preheat the funnel and the receiving flask by pouring a small amount of hot solvent through them.[15]
-
Filter the hot solution in portions, keeping the solution at or near its boiling point between additions.[14]
-
If crystals begin to form on the filter paper, wash them through with a small amount of hot solvent.
4. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[13] Slow cooling promotes the formation of large, pure crystals.[6] Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[17]
5. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[13][17]
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it is seated properly in the funnel.
-
Swirl the crystal-solvent mixture (slurry) and pour it into the center of the filter paper.
-
Rinse the Erlenmeyer flask with a small amount of the cold solvent to transfer any remaining crystals to the funnel.
6. Washing the Crystals:
-
With the vacuum still applied, wash the crystals with a small amount of fresh, ice-cold solvent to remove any residual soluble impurities.[13] Using cold solvent is essential to minimize the loss of the purified product.
7. Drying the Crystals:
-
Allow air to be drawn through the crystals on the filter paper for several minutes to help them dry.
-
Transfer the crystals to a watch glass and allow them to air dry completely. For a more thorough drying, use a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Common Recrystallization Problems
Caption: A troubleshooting guide for common issues in recrystallization.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.[18] - The solution is supersaturated.[18] | - Boil off some of the solvent to increase the concentration and allow it to cool again.[19] - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed" crystal of the pure compound.[20] |
| "Oiling out" (compound separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the biphenyl derivative. - The compound is highly impure.[19] | - Reheat the solution to dissolve the oil, add more solvent, and cool again. - Use a lower-boiling solvent or a different solvent system.[13] - For highly impure samples, prior purification by another method (e.g., column chromatography) may be necessary. |
| Low yield of recovered crystals | - Too much solvent was used.[19] - Premature crystallization during hot filtration. - Washing the crystals with solvent that was not ice-cold. | - Concentrate the mother liquor (the filtrate) by boiling off some of the solvent and cool to obtain a second crop of crystals.[13] Note that the purity of the second crop may be lower. - Ensure proper preheating of the filtration apparatus. - Always use ice-cold solvent for washing the final crystals. |
| Final product is still colored | - The colored impurity has similar solubility to the product. - Insufficient or no activated charcoal was used. | - Repeat the recrystallization process, ensuring the use of activated charcoal during the dissolution step.[13] |
Characterization of Purified Biphenyl Derivatives
After recrystallization, it is essential to assess the purity of the final product. Common analytical techniques include:
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques can confirm the chemical structure and identify any remaining impurities.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
When working with flammable organic solvents, avoid open flames and use a heating mantle or steam bath as the heat source.
-
Perform recrystallizations in a well-ventilated fume hood.
-
Be aware of the specific hazards of the biphenyl derivative and the solvent being used by consulting their Safety Data Sheets (SDS).
Conclusion
Recrystallization is a powerful and versatile technique for the purification of biphenyl derivatives. By understanding the underlying principles and carefully controlling the experimental parameters, researchers can consistently obtain high-purity materials essential for reliable and reproducible results in drug discovery and materials science. This guide provides a robust framework for developing and optimizing recrystallization protocols for a wide range of biphenyl compounds.
References
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Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
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Chemistry LibreTexts. (2025, August 20). 2.5: Hot Filtration. Retrieved from [Link]
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University of Colorado Boulder. Crystallization. Retrieved from [Link]
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Dr. Nerz. EXPERIMENT 2 GENERAL SAFETY CONSIDERATIONS. Retrieved from [Link]
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Homework.Study.com. Why is methanol a good solvent to recrystallize biphenyl?. Retrieved from [Link]
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Organic Syntheses Procedure. 2,2'-dimethoxy-6-formylbiphenyl. Retrieved from [Link]
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ChemRxiv. Double winding vine-shaped biphenyl with molecular asymmetry. Synthesis, structure, and properties. Retrieved from [Link]
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Application Note: High-Sensitivity Quantification of Chlorinated Biphenyls in Environmental and Biological Matrices
Introduction
Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that were widely used in various industrial applications due to their chemical stability and insulating properties.[1] Despite being banned in many countries since the 1970s, their persistence in the environment and tendency to bioaccumulate in food chains continue to pose significant risks to human health and ecosystems.[2][3] Accurate and sensitive quantification of PCBs in diverse sample matrices is therefore crucial for environmental monitoring, human exposure assessment, and regulatory compliance.
This application note provides a comprehensive guide to the analytical methodologies for quantifying chlorinated biphenyls. It is designed for researchers, scientists, and professionals in drug development and environmental science, offering both foundational knowledge and detailed, field-proven protocols. We will delve into the rationale behind various experimental choices, from sample collection and preparation to instrumental analysis, ensuring a thorough understanding of the entire workflow.
The Analytical Challenge: From Aroclors to Congeners
Historically, PCBs were manufactured as complex mixtures known as Aroclors.[1] Initial analytical methods focused on quantifying these mixtures. However, environmental weathering and metabolic processes alter the composition of these mixtures, making Aroclor-based quantification challenging and often inaccurate.[4][5] Consequently, the focus has shifted towards congener-specific analysis, which provides a more precise and toxicologically relevant assessment.[5][6] There are 209 distinct PCB congeners, and a subset of these, known as dioxin-like PCBs, exhibit toxicity similar to dioxins.[6][7]
Core Principles of PCB Analysis: A Validated Workflow
The successful quantification of PCBs hinges on a meticulously executed analytical workflow. Each step, from sample acquisition to data interpretation, is critical for achieving accurate and reproducible results. The general workflow is depicted below.
Figure 1: General workflow for the analysis of chlorinated biphenyls.
Part 1: Sample Preparation - The Foundation of Accurate Analysis
The goal of sample preparation is to isolate the target PCBs from the complex sample matrix and remove interfering compounds that could compromise the analytical results.[2][8] The choice of extraction and cleanup techniques is highly dependent on the sample matrix.
Extraction Techniques
-
Liquid-Liquid Extraction (LLE): Primarily used for aqueous samples, LLE involves partitioning the PCBs into an immiscible organic solvent.[4] Method 3510 from the U.S. Environmental Protection Agency (EPA) provides a standard protocol for separatory funnel LLE.
-
Solid-Phase Extraction (SPE): An efficient alternative to LLE for aqueous samples, SPE utilizes a solid sorbent to retain the PCBs, which are then eluted with a small volume of solvent.[4][8] This technique reduces solvent consumption and can be easily automated.
-
Soxhlet Extraction: A classic and robust technique for solid and semi-solid samples like soil, sediment, and tissue.[8] The sample is repeatedly extracted with a boiling solvent, ensuring exhaustive extraction.
-
Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE): A more modern approach that uses elevated temperatures and pressures to increase the efficiency and speed of extraction from solid matrices.
Cleanup and Fractionation
After extraction, the sample extract often contains co-extracted lipids, pigments, and other compounds that can interfere with the analysis.[8][9] Cleanup procedures are essential to remove these interferences.
-
Adsorption Chromatography: Columns packed with adsorbents like Florisil, silica gel, or alumina are commonly used.[8] Different solvents are used to elute fractions containing different classes of compounds, allowing for the separation of PCBs from other organochlorine pesticides.
-
Gel Permeation Chromatography (GPC): Particularly effective for removing high-molecular-weight interferences such as lipids from tissue and food samples.
-
Sulfuric Acid/Potassium Permanganate Cleanup: A chemical cleanup technique specifically designed to remove many single-component organochlorine or organophosphorus pesticides that can interfere with PCB analysis.[10][11] This method is detailed in EPA Method 3665.[4]
Part 2: Instrumental Analysis - Separation and Detection
Gas chromatography (GC) is the cornerstone of PCB analysis, providing the necessary separation of individual congeners.[12] The choice of detector is critical for achieving the required sensitivity and selectivity.
Gas Chromatography with Electron Capture Detection (GC-ECD)
GC-ECD has historically been the workhorse for PCB analysis due to its excellent sensitivity to halogenated compounds.[1][13] EPA Method 8082A is a widely used method that employs GC-ECD for the determination of PCBs as Aroclors or as individual congeners in extracts from various matrices.[10][11]
Causality Behind Experimental Choices: The electron capture detector is highly responsive to electronegative compounds like chlorinated biphenyls. This high sensitivity allows for the detection of trace levels of PCBs in environmental samples. To confirm the identity of detected compounds, analysis on a second column with a different stationary phase is often required.[4][13]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a higher degree of confidence in compound identification through the analysis of mass spectra.
-
Low-Resolution Mass Spectrometry (LRMS): Can be used for congener-specific analysis, but may be limited by interferences in complex matrices.
-
High-Resolution Mass Spectrometry (HRMS): Offers superior selectivity and sensitivity, enabling the detection of PCBs at ultra-trace levels, even in the presence of significant matrix interference.[14] EPA Method 1668C is a high-resolution GC/HRMS method for the determination of all 209 PCB congeners in water, soil, sediment, and tissue.[14][15]
Trustworthiness of the Protocol: The use of isotope-labeled internal standards in GC-MS analysis, particularly with HRMS, is a self-validating system.[7] These standards are added to the sample before extraction and behave similarly to the native PCBs throughout the analytical process, allowing for accurate correction of any losses during sample preparation and analysis.[7]
Advanced Techniques: Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
For the most complex samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers unparalleled separation power.[16][17] This technique utilizes two columns with different selectivities to achieve a much higher degree of separation than is possible with a single column.[16][18] This allows for the separation of co-eluting congeners that would otherwise be difficult to quantify individually.[17][18]
Detailed Protocol: EPA Method 8082A for PCBs in Soil
This protocol provides a step-by-step methodology for the analysis of PCBs in soil samples based on EPA Method 8082A.
1. Sample Preparation
-
Homogenization: Homogenize the soil sample thoroughly to ensure representativeness.
-
Extraction:
-
Weigh approximately 10-20 g of the homogenized soil into an extraction thimble.
-
Add anhydrous sodium sulfate to the sample to remove moisture.
-
Place the thimble in a Soxhlet extractor.
-
Extract the sample for 16-24 hours with a 1:1 mixture of hexane and acetone.
-
-
Concentration: Concentrate the extract to approximately 5 mL using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.
-
Cleanup (if necessary):
-
Perform a sulfuric acid cleanup (EPA Method 3665) to remove organic interferences.
-
Follow with a Florisil column cleanup (EPA Method 3620) to separate PCBs from other pesticides.
-
-
Final Concentration and Solvent Exchange: Concentrate the cleaned extract to a final volume of 1 mL in hexane.
2. Instrumental Analysis (GC-ECD)
-
GC Conditions:
-
Injector: Split/splitless, 250 °C
-
Carrier Gas: Helium
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 8 °C/min, hold 10 min
-
Detector: ECD, 300 °C
-
-
Calibration:
-
Prepare a multi-point calibration curve using certified Aroclor standards or a mixture of individual PCB congeners.
-
The calibration should bracket the expected concentration range of the samples.
-
-
Sample Analysis:
-
Inject 1 µL of the final extract into the GC.
-
Identify and quantify the PCBs based on the retention times and response factors from the calibration.
-
-
Confirmation:
-
Confirm the identity of any detected PCBs by analyzing the extract on a second GC column with a different stationary phase (e.g., DB-1701).
-
3. Quality Control
-
Method Blank: An analyte-free matrix processed alongside the samples to check for contamination.
-
Laboratory Control Spike (LCS): A clean matrix spiked with known concentrations of target analytes to assess method accuracy.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with known concentrations of target analytes to evaluate matrix effects and precision.
-
Surrogates: Compounds similar to the target analytes that are added to every sample to monitor extraction efficiency.
Data Presentation: Comparison of Analytical Methods
| Analytical Method | Typical Detection Limits | Selectivity | Throughput | Cost | Key Application |
| GC-ECD | Low ppb (µg/kg) | Moderate | High | Low | Routine screening for Aroclors |
| GC-LRMS | Mid-to-high ppt (ng/kg) | Good | Moderate | Moderate | Congener-specific analysis |
| GC-HRMS | Low ppt to ppq (pg/kg) | Excellent | Moderate | High | Ultra-trace analysis of dioxin-like PCBs |
| GCxGC-TOFMS | Low ppt to ppq (pg/kg) | Superior | Low | Very High | Analysis of highly complex samples |
Conclusion
The accurate quantification of chlorinated biphenyls requires a deep understanding of the analytical challenges and the appropriate selection of methods for sample preparation and instrumental analysis. While established methods like EPA 8082A provide a robust framework for routine analysis, more advanced techniques such as GC-HRMS and GCxGC-TOFMS are essential for ultra-trace quantification and the analysis of complex matrices. By following validated protocols and implementing rigorous quality control measures, researchers can ensure the generation of high-quality, defensible data for the assessment of PCB contamination and its impact on the environment and human health.
References
-
U.S. Environmental Protection Agency. (1996). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]
-
TestAmerica. (n.d.). Polychlorinated Biphenyls (PCBs) by Gas Chromatography - Analytical Method. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2000). Chapter 7: Analytical Methods. In Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]
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Bandh, S. A., et al. (2015). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Environmental Science and Pollution Research, 22(13), 9575–9594. Retrieved from [Link]
-
ALLPCB. (2025, August 13). Microsectioning 101: Your Essential Guide to PCB Cross-Section Analysis. Retrieved from [Link]
-
Krumwiede, D., & Huebschmann, H.-J. (n.d.). Analysis of PCBs in Food and Biological Samples Using GC-Triple Quadrupole MS–MS. Thermo Fisher Scientific Inc. Retrieved from [Link]
-
Płotka-Wasylka, J., et al. (2008). Applications of sample preparation techniques in the analysis of pesticides and PCBs in food. Journal of Chromatography B, 867(1), 1-10. Retrieved from [Link]
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Sonchik, S. M., et al. (1984). Evaluation of Sample Preparation Techniques for the Analysis of PCBs in Oil. Journal of Chromatographic Science, 22(7), 265–271. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, April 24). Detection and Site Characterization. In Contaminants > Polychlorinated Biphenyls (PCBs). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 12). How to Test for PCBs and Characterize Suspect Materials. Retrieved from [Link]
-
LECO Corporation. (n.d.). Using Classifications and Mass Spectral Filtering to Process GCxGC-TOFMS Data for Polychlorinated Biphenyls. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8082: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]
-
Chromatography Today. (n.d.). Quantitative Analysis of Organochlorine Pesticides and Polychlorinated Biphenyls Using GCxGC-NCI-QTOF. Retrieved from [Link]
-
Focant, J.-F., et al. (2004). Improved separation of the 209 PCBs using GCxGC-TOFMS. Organohalogen Compounds, 66, 813-818. Retrieved from [Link]
-
Pellizzari, E. D., et al. (1985). Recent advances in the analysis of polychlorinated biphenyls in environmental and biological media. Journal of Chromatography B: Biomedical Sciences and Applications, 334(3), 277-314. Retrieved from [Link]
-
Amptius. (n.d.). EPA Method 1668 C Instrumentation Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 9078: Screening Test Method for Polychlorinated Biphenyls in Soil. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Retrieved from [Link]
-
HELCOM. (2021). Guidelines on biological sampling and sample handling for the analysis of persistent organic pollutants in marine biota. Retrieved from [Link]
-
Schuurman, H., et al. (n.d.). GCxGC–TOF-MS Complements Passive Sampling for the Screening of Pollutants in Water. Retrieved from [Link]
-
Pace Analytical. (n.d.). SERVICES SUMMARY 1668A/1668C. Retrieved from [Link]
-
ten Dam, G., et al. (n.d.). Dioxin, Furan and PCB Testing of Environmental and Food Samples using a GO-EHT Automated Clean-Up. DSP-Systems. Retrieved from [Link]
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British Columbia Ministry of Environment and Climate Change Strategy. (2022). Polychlorinated Biphenyls (PCBs) in Water. Retrieved from [Link]
-
ten Dam, G., et al. (2024). Dioxin, Furan and PCB Testing of Environmental and Food Samples using a GO-EHT Automated Clean-Up System Compliance study for EPA method 1613B and EPA method 1668C -part 2: external tests. ResearchGate. Retrieved from [Link]
-
United Nations Environment Programme. (2002). Guidelines for the Identification of PCBs and Materials Containing PCBs. Retrieved from [Link]
-
Pace Analytical. (n.d.). Testing for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]
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Troubleshooting & Optimization
Optimizing Suzuki coupling reaction yield for biphenyl synthesis
Status: ONLINE Operator: Senior Application Scientist Ticket ID: #SZK-OPT-001 Subject: Optimization of Yield & Selectivity in Biphenyl Synthesis
Diagnostic Workflow: The Triage System
Before altering variables, you must identify the specific failure mode. Use this logic flow to diagnose your reaction's pathology.
Figure 1: Diagnostic logic tree for isolating Suzuki coupling failure modes. Follow the path based on crude NMR/LCMS analysis.
Critical Failure Modes & Solutions (FAQs)
Issue A: "My Boronic Acid is gone, but I have no product."
Diagnosis: Protodeboronation This is the most common failure mode in biphenyl synthesis, especially with electron-poor or ortho-substituted boronic acids (e.g., 2,6-disubstituted aryls). The C-B bond breaks, replaced by C-H, consuming the reagent without coupling [1].
-
The Mechanism: Base-catalyzed hydrolytic cleavage. If the pH is too high or the reaction too hot, the boronate intermediate hydrolyzes before transmetalation can occur.
-
The Fix:
-
Switch Base: Move from hydroxides/alkoxides (NaOH, KOtBu) to mild, anhydrous bases like K₃PO₄ or Cs₂CO₃ .
-
Water Control: While Suzuki requires some water for the boroxine-to-boronic acid equilibrium, too much promotes deboronation. Use a defined ratio (e.g., Dioxane:H₂O 10:1) rather than a biphasic flood.
-
Substrate Swap: If the boronic acid is unstable, switch to a MIDA boronate or Potassium Trifluoroborate (Ar-BF₃K) . These release the active species slowly, keeping the standing concentration low and minimizing decomposition [2].
-
Issue B: "I see a dimer of my starting material (Ar-Ar)."
Diagnosis: Homocoupling You are seeing the statistical coupling of two identical partners.
-
The Mechanism:
-
The Fix:
-
Degas Rigorously: Sparging with Argon for 5 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for >15 mins before adding the catalyst [3].
-
Change Solvent: Switch to a non-oxidizable solvent. Avoid ethers (THF) if they contain peroxides; Toluene is often superior for suppressing homocoupling.
-
Issue C: "The reaction turns black immediately and stops."
Diagnosis: Pd Black Precipitation (Ostwald Ripening) Your active Pd(0) species is aggregating into inactive metallic nanoparticles [4].[2]
-
The Mechanism: The ligand is dissociating from the metal center, leaving "naked" Pd(0).[2] This usually happens because the ligand is not bulky enough or the temperature is too high for the ligand-metal binding constant.
-
The Fix:
-
Ligand Overload: Increase the Ligand:Pd ratio from 1:1 to 2:1 or 3:1 .
-
Switch Ligands: Move to a ligand that forms a tighter complex. N-Heterocyclic Carbenes (NHCs) or bulky phosphines like XPhos are resistant to this aggregation.
-
The Optimization Engine: Ligand & Base Selection
Do not choose reagents randomly. Use this selection matrix based on the steric and electronic profile of your biphenyl target.
Ligand Selection Matrix
Ref: Buchwald, S. L. et al. [5]
| Substrate Challenge | Recommended Ligand | Why? |
| Standard (Unsubst. Ph-Ph) | PPh₃ or dppf | Cheap, effective for unhindered OA. |
| Steric Hindrance (Ortho-subst.)[3] | SPhos | High electron density facilitates OA; bulk prevents Pd black. |
| Extreme Sterics (Tri/Tetra-ortho) | XPhos | The "gold standard" for hindered biaryls. Massive steric bulk accelerates Reductive Elimination. |
| Electron-Poor Aryl Chlorides | CM-Phos or BrettPhos | Extremely electron-rich to force Oxidative Addition on unreactive bonds. |
| Heterocycles (Pyridines/Azoles) | XPhos or Pd-PEPPSI-IPr | Tolerates N-coordination that usually poisons other catalysts. |
Base Selection Logic
-
Standard: K₂CO₃ (2.0 equiv) in Toluene/Water.
-
Base-Sensitive Substrates (Esters/Nitriles): K₃PO₄ (anhydrous) or KF.
-
Sterically Hindered: Ba(OH)₂ or TlOH (Toxic, but effective due to counter-cation acceleration). Note: Start with K₃PO₄ first.
Standard Operating Procedure (SOP)
Protocol: Synthesis of Sterically Hindered Biphenyls Target: Tetra-ortho substituted systems or electron-deactivated chlorides.
Reagents
-
Catalyst: Pd₂(dba)₃ (1.0 mol%) + XPhos (2.0 mol%) OR Pd-XPhos-G4 Precatalyst (2.0 mol%).
-
Solvent: 1,4-Dioxane : Water (10:1 ratio).
-
Base: K₃PO₄ (3.0 equiv), finely ground.
Step-by-Step Workflow
-
Vessel Prep: Oven-dry a reaction vial containing a magnetic stir bar. Cool under Argon flow.
-
Solids Addition: Add Aryl Halide (1.0 eq), Boronic Acid (1.2 - 1.5 eq), Base (3.0 eq), and Precatalyst (2.0 mol%) to the vial.
-
Tech Note: If using Pd₂(dba)₃ + Ligand, premix them in the solvent for 5 mins at 50°C in a separate vial to form the active species L-Pd(0) before adding to the main reaction.
-
-
Degassing (Critical): Add the solvent mixture (Dioxane/Water). Seal the vial with a septum. Insert an outlet needle connected to a bubbler and an inlet needle connected to Argon. Sparge the liquid vigorously for 15 minutes .
-
Reaction: Remove needles (Outlet first, then Inlet) to maintain positive pressure. Seal cap with electrical tape. Heat to 100°C for 12 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts. Analyze crude via LCMS.
Mechanistic Visualization
Understanding where the cycle breaks allows you to fix it.
Figure 2: The Suzuki Catalytic Cycle mapped with potential failure points.
References
-
Protodeboronation Mechanisms: Cox, P. A. et al. "Protodeboronation of (Hetero)arylboronic Acids." J. Am. Chem. Soc.[3][4]2017 , 139, 13156. Link
-
Slow Release Strategy: Molander, G. A. et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." J. Org.[4] Chem.2003 , 68, 4302.[4] Link
-
Homocoupling Suppression: Adamo, C. et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids." J. Am. Chem. Soc.[3][4]2006 , 128, 6829. Link
-
Catalyst Deactivation: Reetz, M. T. et al. "Formation of Palladium Black in Suzuki Coupling." J. Am. Chem. Soc.[3][4]2000 , 122, 1216. Link
-
Ligand Selection (Buchwald): Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Acc.[5][6] Chem. Res.2008 , 41, 1461. Link
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
How to minimize byproducts in Ethyl 2'-chloro-biphenyl-2-carboxylate synthesis
Welcome to the technical support center for the synthesis of Ethyl 2'-chloro-biphenyl-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, minimize byproduct formation, and optimize reaction outcomes. Drawing from established principles in cross-coupling chemistry and practical laboratory experience, this resource provides in-depth troubleshooting advice and detailed experimental protocols.
Introduction: Navigating the Challenges of a Sterically Hindered Biaryl Synthesis
The synthesis of Ethyl 2'-chloro-biphenyl-2-carboxylate, a key intermediate in various pharmaceutical and materials science applications, typically involves the formation of a sterically hindered biaryl bond. The presence of ortho-substituents on both aromatic rings presents significant synthetic challenges, often leading to the formation of undesirable byproducts and reduced yields. This guide will primarily focus on the widely used Suzuki-Miyaura coupling and briefly touch upon the Ullmann condensation as an alternative route, addressing the specific issues encountered with the required starting materials: Ethyl 2-halobenzoate (typically the bromide) and 2-chlorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the Suzuki-Miyaura synthesis of Ethyl 2'-chloro-biphenyl-2-carboxylate?
A1: The most frequently observed byproducts include:
-
Homocoupling products: Biphenyl-2,2'-dicarboxylic acid diethyl ester (from the coupling of two molecules of Ethyl 2-bromobenzoate) and 2,2'-dichlorobiphenyl (from the coupling of two molecules of 2-chlorophenylboronic acid).
-
Protodehalogenation/Protodeborylation products: Ethyl benzoate (from the replacement of the bromine on Ethyl 2-bromobenzoate with a hydrogen atom) and chlorobenzene (from the replacement of the boronic acid group on 2-chlorophenylboronic acid with a hydrogen atom).[1]
-
Starting material decomposition products: Including the hydrolysis of the ethyl ester to 2-bromobenzoic acid, especially under harsh basic conditions.
Q2: Why is steric hindrance a major issue in this specific synthesis?
A2: The ortho-ester group on the ethyl 2-bromobenzoate and the ortho-chloro group on the 2-chlorophenylboronic acid create significant steric crowding around the reaction centers. This steric hindrance can impede the key steps of the catalytic cycle, particularly the oxidative addition of the palladium catalyst to the aryl halide and the subsequent transmetalation step.[2][3] This can lead to a sluggish reaction and favor side reactions.
Q3: Can I use an Ullmann condensation for this synthesis? What are the potential pitfalls?
A3: While less common for this specific transformation due to the generally harsher conditions required, an Ullmann-type reaction could be considered.[4][5] A potential route would be the coupling of Ethyl 2-iodobenzoate with 2-chlorophenol in the presence of a copper catalyst. However, challenges include high reaction temperatures, the potential for homocoupling of the aryl halides, and the need for stoichiometric amounts of copper in classical methods.[5][6] Modern ligand-assisted copper-catalyzed reactions can proceed under milder conditions but may still present optimization challenges.[7]
Troubleshooting Guide: From Byproducts to Solutions
This section provides a structured approach to identifying and mitigating common byproducts encountered during the synthesis of Ethyl 2'-chloro-biphenyl-2-carboxylate via Suzuki-Miyaura coupling.
| Observed Byproduct | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Homocoupling of Boronic Acid (2,2'-dichlorobiphenyl) | 1. Presence of oxygen in the reaction mixture.[8] 2. Use of a Pd(II) precatalyst without efficient in-situ reduction. 3. Slow transmetalation relative to homocoupling. | 1. Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling. 2. Catalyst Selection: Employ a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species. 3. Optimize Base and Ligand: Use a base that effectively promotes the formation of the boronate species for transmetalation. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling, outcompeting homocoupling.[1] |
| Protodehalogenation (Ethyl benzoate) | 1. Presence of protic impurities (e.g., water, alcohols) in the solvent.[1] 2. Use of certain bases (e.g., hydroxides) that can act as a hydride source. 3. Slow transmetalation, allowing for interception of the Pd-Ar-X intermediate. | 1. Use Anhydrous Solvents: Employ dry, aprotic solvents like dioxane or toluene. 2. Base Selection: Opt for non-nucleophilic, anhydrous bases such as K₃PO₄ or Cs₂CO₃.[1] 3. Ligand Choice: Utilize bulky biarylphosphine ligands to accelerate the cross-coupling pathway.[1] |
| Hydrolysis of Ethyl Ester (2-Bromobenzoic acid) | 1. Use of strong aqueous bases (e.g., NaOH, KOH) and/or high reaction temperatures. | 1. Milder Base: Prefer weaker inorganic bases like K₂CO₃ or K₃PO₄ over strong hydroxides. 2. Anhydrous Conditions: If possible, run the reaction under anhydrous conditions. 3. Temperature Control: Avoid excessively high temperatures for prolonged periods. |
| Low Conversion/No Reaction | 1. Inefficient oxidative addition due to steric hindrance.[1] 2. Catalyst deactivation (formation of palladium black). 3. Decomposition of the boronic acid. | 1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to facilitate oxidative addition.[1][9][10] 2. Inert Atmosphere & Robust Ligands: Ensure rigorous degassing to prevent catalyst oxidation. Robust ligands can also stabilize the catalyst in solution.[1] 3. Use Boronic Ester: Consider using the corresponding pinacol ester of 2-chlorophenylboronic acid, which can exhibit greater stability. |
Experimental Protocols
Optimized Suzuki-Miyaura Coupling Protocol
This protocol is a starting point and may require optimization for specific laboratory conditions and reagent purity.
Materials:
-
Ethyl 2-bromobenzoate
-
2-Chlorophenylboronic acid
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Anhydrous dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Ethyl 2-bromobenzoate (1.0 eq.), 2-chlorophenylboronic acid (1.5 eq.), and K₃PO₄ (3.0 eq.).
-
In a separate glovebox or under a positive pressure of argon, add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed anhydrous dioxane and a minimal amount of degassed water (e.g., dioxane/water 10:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Logical Troubleshooting Flow
Caption: Troubleshooting flowchart for byproduct minimization.
Suzuki-Miyaura Catalytic Cycle and Competing Pathways
Caption: Suzuki cycle with key side reaction pathways.
References
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194–16195. [Link]
-
Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. (2014). The Royal Society of Chemistry. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). Angewandte Chemie International Edition, 52(6), 1688-1691. [Link]
-
Navarro, O., Kelly, R. A., 3rd, & Nolan, S. P. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society, 125(52), 16194–16195. [Link]
-
What are the byproducts in a Suzuki reaction? (2017, July 23). Chemistry Stack Exchange. [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Optimization of the Reaction Conditions. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Pushing the limits of steric demand around a biaryl axis: synthesis of tetra-ortho-substituted biaryl naphthalenes. (2016). Chemical Communications, 52(56), 8751-8754. [Link]
-
Bayesian optimization-driven parallel-screening of multiple parameters for the flow synthesis of biaryl compounds. (2022). Nature Communications, 13, 6742. [Link]
-
Chemistry Ullmann Reaction. (n.d.). Sathee Jee. Retrieved February 13, 2024, from [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. Retrieved February 13, 2024, from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]
-
Ullmann reaction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 13, 2024, from [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Science, 378(6618), 399-405. [Link]
-
An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. (2002). Tetrahedron Letters, 43(49), 8823-8825. [Link]
-
Ullmann reaction. (2020, October 22). L.S.College, Muzaffarpur. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025, March 22). Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. reddit.com [reddit.com]
- 9. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 10. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of Chlorinated Biphenyls (PCBs)
Role: Senior Application Scientist Audience: Researchers, Bioanalytical Scientists, and Toxicology QA/QC Managers Topic: Stability, Storage, and Troubleshooting for PCB Reference Standards
Introduction: The Stability Paradox
Chlorinated biphenyls (PCBs) present a unique paradox in analytical chemistry. While they are chemically defined by their persistence—resistant to thermal degradation, oxidation, and hydrolysis—they are notoriously unstable in the context of quantitative precision .
For a researcher or drug development professional using PCBs as internal standards (e.g., for CYP450 induction studies or metabolic profiling), the threat is not the destruction of the molecule, but the alteration of its concentration . The primary failure modes are solvent evaporation (concentration increase) and surface sorption/photolysis (concentration decrease).
This guide synthesizes field-proven protocols to maintain the integrity of your PCB reference materials.
Part 1: Core Storage Protocols
The "Glass Imperative" (Sorption Control)
PCBs are highly lipophilic (
-
Rule: Never store PCB standards in plastic containers (polypropylene, polyethylene, etc.).
-
Mechanism: PCBs partition into the polymer matrix of plastic containers. This process is often irreversible and leads to significant analyte loss, particularly for higher-chlorinated congeners which are more lipophilic.
-
Approved Materials:
-
Borosilicate glass (Class A).
-
PTFE (Teflon)-lined caps (Note: PTFE is a plastic, but its chemical resistance and density make it acceptable for liners, though direct long-term contact should still be minimized).
-
Photostability & Dechlorination
While thermally stable, PCBs are photosensitive. UV exposure triggers photodechlorination , where chlorine atoms are stripped from the biphenyl ring, often preferentially at the ortho position.
-
Impact: Your standard transforms from a specific congener (e.g., PCB 153) into a mixture of lower-chlorinated breakdown products, invalidating your calibration curve.
-
Protocol: Store all standards in amber glass . If amber glassware is unavailable, wrap clear glass containers in aluminum foil immediately.
Temperature & Solvent Management
-
Neat Standards: Store at 4°C to 25°C (Room Temp/Refrigerated). Protect from light.
-
Solution Standards: Store at < 6°C (Refrigerated).
-
Critical Insight: The volatility of the solvent (usually isooctane or hexane) is the biggest risk. If the solvent evaporates, the PCB concentration increases, leading to false-positive high results in your assays.
-
Part 2: Visualizing the Storage Workflow
The following decision tree outlines the logical flow for processing and storing incoming PCB reference materials.
Figure 1: Decision logic for the intake and storage of PCB reference materials. Note the critical step of marking the meniscus for working solutions.
Part 3: Troubleshooting & FAQs
Scenario A: Concentration Anomalies
Q: My QC check shows the PCB standard concentration is 15% higher than the Certificate of Analysis (CoA). Is the standard degrading?
-
Diagnosis: No. Degradation typically lowers concentration. A concentration increase indicates solvent evaporation .
-
Root Cause: The vial cap was likely not torqued correctly, or the septum was punctured multiple times, allowing the volatile solvent (e.g., isooctane) to escape while the heavy PCBs remained.
-
Corrective Action:
-
Check the meniscus mark (if you made one).
-
If the volume is visibly lower, discard the standard. You cannot simply "add more solvent" because you do not know the exact volume lost.
-
Prevention: Use single-use ampoules for calibration when possible. For working standards, replace septa after every puncture.
-
Q: I am seeing "ghost peaks" or lower recovery of specific congeners. Why?
-
Diagnosis: This suggests sorption or photolysis .
-
Troubleshooting Steps:
-
Check Container: Did you transfer the standard to a plastic vial or use a plastic pipette tip for an extended period? (Short contact with tips is usually fine; storage is not).
-
Check Light Exposure: Was the clear vial left on the benchtop under fluorescent light for days?
-
Check Solubility: Are you working in a highly aqueous matrix? PCBs have extremely low water solubility (ppb range).[1] If you diluted a stock into water without a modifier (like methanol or acetone), the PCBs may have precipitated onto the glass walls.
-
Scenario B: Handling & Preparation
Q: Can I use ultrasonic baths to redissolve PCB standards?
-
Answer: Yes, and it is recommended.
-
Reasoning: If a neat standard has crystallized or if you are reconstituting a dried extract, sonication ensures complete solubilization. PCBs are thermally stable enough to withstand the mild heat generated during 5-10 minutes of sonication.
Q: How long can I keep a working standard after opening the ampoule?
-
Guideline:
-
Unopened Ampoule: Follow the expiration date on the CoA (typically 5-10 years).
-
Opened/Transferred (4°C): Max 6 months recommended.
-
Rationale: While the chemical is stable, the risk of solvent evaporation and concentration drift increases significantly after opening.
-
Part 4: Quantitative Data & Solvent Compatibility
The choice of solvent affects both stability (evaporation rate) and solubility.
Table 1: Solvent Compatibility & Storage Characteristics
| Solvent | Evaporation Risk | PCB Solubility | Recommended Storage | Notes |
| Isooctane | Moderate | High | < 6°C | Preferred. Excellent stability; resists oxidation better than hexane. |
| n-Hexane | High | High | < 6°C | Volatile. Hard to maintain concentration accuracy over long periods. |
| Methanol | Low | Moderate | < 6°C | Good for spiking into aqueous matrices (miscible with water). |
| Water | N/A | Negligible | N/A | Do not store. PCBs will plate out on container walls immediately. |
| Acetone | High | High | < 6°C | Prone to evaporation; check cap seals frequently. |
Part 5: Degradation Logic Diagram
Understanding how a standard fails helps in rapid diagnosis.
Figure 2: Diagnostic logic for identifying the root cause of PCB standard instability.
References
-
United States Environmental Protection Agency (EPA). (2010).[2] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[3][4] Office of Water. Link
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services. Link
-
National Institute of Standards and Technology (NIST). (n.d.). Material Safety Data Sheet & Storage for SRM 2262 (Chlorinated Biphenyls in Isooctane).Link
- Erickson, M. D. (1997). Analytical Chemistry of PCBs, Second Edition. CRC Press. (Standard reference text for PCB stability mechanisms).
Sources
Validation & Comparative
Structural Validation of Ethyl 2'-chloro-biphenyl-2-carboxylate: A Multi-Dimensional NMR Approach
Executive Summary
Objective: To provide a rigorous structural validation framework for Ethyl 2'-chloro-biphenyl-2-carboxylate, distinguishing it from isomeric impurities (e.g., 4'-chloro analogs) and confirming the integrity of the biaryl linkage.
The Challenge: Biphenyl derivatives, particularly those with ortho-substituents (2,2'-disubstituted), exhibit restricted rotation (atropisomerism) and severe signal overlap in the aromatic region (7.2–8.0 ppm).[1] Standard 1D NMR is often insufficient to unambiguously assign the two phenyl rings or confirm the exact position of the chlorine atom relative to the ester group.
The Solution: This guide compares a standard 1D workflow against a comprehensive 2D NMR suite (COSY, HSQC, HMBC, NOESY). We demonstrate that while 1D NMR confirms functional groups, HMBC and NOESY are non-negotiable for validating the regiochemistry of the biaryl bond.
Comparative Analysis: Validation Methodologies
The following table contrasts the diagnostic power of three validation levels.
| Feature | Level 1: Basic (1D Only) | Level 2: Standard (+COSY/HSQC) | Level 3: Advanced (Full Suite) |
| Techniques | + | + | |
| Ethyl Group | Confirmed (Triplet/Quartet) | Confirmed (Coupling network) | Confirmed (Connectivity to C=O) |
| Aromatic Region | Ambiguous integration (8H overlap) | Resolves spin systems (Ring A vs B)[1] | Fully Assigned |
| Substituent Position | Inferential (Splitting patterns) | Inferential | Definitive (3-bond correlations) |
| Biaryl Linkage | Blind Spot (Cannot prove C1-C1') | Blind Spot (No through-bond link) | Validated (HMBC/NOESY bridge) |
| Confidence Level | Low (Risk of isomer error) | Medium | High (Publication Grade) |
Experimental Protocol
Synthesis Context (The Source)
The target molecule is typically synthesized via a Suzuki-Miyaura coupling between Ethyl 2-bromobenzoate and 2-chlorophenylboronic acid.[1]
-
Risk:[1] Homocoupling of the boronic acid or protodeboronation can yield impurities (e.g., biphenyl, ethyl benzoate) that mimic parts of the spectrum.
NMR Acquisition Parameters
-
Solvent:
(Standard) or (if rotamer separation is required).[1] -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (Standard). Note: If broad signals appear due to restricted rotation, elevate to 323 K.
The Validation Workflow
The following diagram illustrates the logical flow for structural confirmation, moving from simple functional group checks to complex connectivity verification.
Caption: Step-by-step logic flow for validating the biphenyl ester structure, prioritizing the identification of spin systems before bridging them.
Detailed Structural Assignment
Representative Data (CDCl3, 400 MHz)
Note: Chemical shifts are representative of this class of 2,2'-disubstituted biphenyls.[1]
| Position | Multiplicity | Key HMBC ( | ||
| Ethyl Ester | ||||
| 4.15 | q, | 61.2 | C=O[1] | |
| 1.08 | t, | 14.1 | ||
| Carbonyl | - | - | 167.5 | H-3 (Ring A), |
| Ring A (Ester) | ||||
| C-1 (Quat) | - | - | 142.0 | H-3, H-5 |
| C-2 (Quat) | - | - | 130.5 | H-6 |
| H-3 | 7.95 | dd | 130.8 | C=O, C-1, C-5 |
| H-4 | 7.45 | td | 127.5 | C-2, C-6 |
| H-5 | 7.55 | td | 132.0 | C-1, C-3 |
| H-6 | 7.30 | dd | 131.5 | C-1' (Bridge) , C-2, C-4 |
| Ring B (Chloro) | ||||
| C-1' (Quat) | - | - | 139.5 | H-3', H-5' |
| C-2' (Quat) | - | - | 133.5 | H-6' |
| H-3' | 7.48 | dd | 129.5 | C-1', C-5' |
| H-4' | 7.32 | td | 127.0 | C-2', C-6' |
| H-5' | 7.35 | td | 129.0 | C-1', C-3' |
| H-6' | 7.25 | dd | 130.0 | C-1 (Bridge) , C-2', C-4' |
Critical Validation Steps
Step 1: Establishing the Spin Systems (COSY)
The molecule has two distinct 4-spin systems.
-
Ring A: H-3 is the most deshielded proton (~7.95 ppm) due to the ortho-ester effect.[1] COSY will track the connectivity H3
H4 H5 H6. -
Ring B: H-3' is deshielded by the ortho-chlorine but less so than the ester proton.[1] COSY tracks H3'
H4' H5' H6'.
Step 2: Bridging the Rings (HMBC & NOESY)
This is the "Gold Standard" step.
-
HMBC: Look for the long-range correlation (3-bond) across the biaryl bond.[1][2]
-
H-6 (Ring A)
C-1' (Ring B) -
H-6' (Ring B)
C-1 (Ring A) -
Note: These signals are often weak due to the torsion angle.
-
-
NOESY: Due to the steric bulk of the ortho ester and ortho chlorine, the rings twist (dihedral angle ~60-90°).
-
You will observe a strong NOE correlation between the Ethyl
and H-3 (Ring A) . -
Crucially, you may see NOE between H-6 (Ring A) and H-6' (Ring B) if the conformation allows, or between the substituents if they are syn-oriented (less likely due to repulsion).[1]
-
Visualization of Key Correlations
The diagram below maps the essential HMBC (Blue) and NOESY (Red) correlations required to prove the structure.
Caption: Key HMBC (Blue) and NOESY (Red) correlations. The H6-C1' and H6'-C1 cross-peaks are the definitive proof of the biaryl linkage.
References
-
Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
Hebrew University of Jerusalem. (n.d.). Types of 2D NMR: HMBC and Long-range Correlations. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
A Senior Scientist's Guide to the Biological Arena: A Comparative Analysis of Biphenyl Isomer Activity
Introduction: The Tale of Two Rings and Their Twist
The biphenyl scaffold, a deceptively simple structure of two connected phenyl rings, is a cornerstone in toxicology, pharmacology, and materials science.[1] Its true complexity, however, lies in the concept of isomerism. The biological activity of a biphenyl derivative is not merely dictated by its chemical formula, but profoundly by the spatial arrangement of its substituent groups. This guide provides an in-depth comparative analysis of biphenyl isomers, moving beyond a simple recitation of facts to explain the causal relationships between structure and function. We will explore how subtle changes in chlorine position on a polychlorinated biphenyl (PCB) can mean the difference between potent toxicity and relative inertness, and how the fixed rotation in a pharmaceutical agent can unlock therapeutic efficacy. This document is designed for researchers, scientists, and drug development professionals, providing not only a robust theoretical framework but also actionable experimental protocols to dissect these activities in the laboratory.
Part 1: The Structural Imperative: Why Isomerism Dictates Biological Fate
The biological activity of biphenyls is fundamentally governed by their three-dimensional shape, or stereochemistry. This shape determines how well the molecule can interact with biological targets like cellular receptors. Two key isomeric features are paramount: the substitution pattern and the resulting planarity.
The Dioxin-Like Potency of Coplanar PCBs
Polychlorinated biphenyls (PCBs) provide a classic and dramatic example of structure-dependent activity.[1] The 209 possible PCB congeners can be broadly classified into two groups based on their ability to adopt a planar conformation.[2]
-
Coplanar (or Non-ortho) PCBs: These isomers, such as PCB-77, PCB-126, and PCB-169, lack chlorine substitutions at the ortho-positions (carbons 2, 2', 6, and 6'). This absence of bulky ortho-substituents allows the two phenyl rings to rotate and lie in the same plane. This planar structure is remarkably similar to that of the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[2][3] This structural mimicry allows them to bind with high affinity to the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor.[4] Activation of the AhR initiates a cascade of downstream events, including the induction of cytochrome P450 enzymes (like CYP1A1), disruption of cellular signaling, and a spectrum of toxic effects.[4] The binding affinity to the AhR and the subsequent biological potency directly correlate with the degree of planarity.[5]
-
Non-coplanar (or Ortho-substituted) PCBs: When one or more chlorine atoms are present at the ortho-positions, steric hindrance forces the phenyl rings to twist out of plane relative to each other.[3] This non-planar conformation prevents effective binding to the AhR, rendering these isomers significantly less potent in eliciting "dioxin-like" toxicity.[2][6] However, they are not without biological activity. These non-coplanar congeners are associated with different mechanisms of action, including neurotoxicity, disruption of intracellular calcium signaling, and effects on thyroid hormone transport.[2][6]
Atropisomerism: Chirality Without a Chiral Center
When rotation around the central carbon-carbon single bond in a biphenyl is sufficiently restricted by bulky ortho-substituents, a unique form of stereoisomerism called atropisomerism can occur. The molecule becomes chiral due to this hindered rotation, existing as non-superimposable mirror images (enantiomers) that can be stable and separable.[7] This axial chirality is critical in drug development, as different atropisomers can have vastly different pharmacological activities and metabolic fates. A prime example is the fungicide boscalid , which contains a substituted biphenyl moiety. Its biological activity is dependent on the specific three-dimensional arrangement dictated by hindered rotation, which allows it to effectively bind to its target enzyme, succinate dehydrogenase, in pathogenic fungi.[8][9]
Part 2: Comparative Biological Activities in Focus
The structural differences between isomers manifest in a wide spectrum of biological activities, from potent toxicity to targeted therapeutic action.
Toxicological Profile: The AhR-Mediated Effects of PCBs
The primary mechanism for the toxicity of coplanar PCBs is the activation of the AhR signaling pathway.[4]
The potency of different PCB congeners in inducing these effects can be quantified and compared using metrics like the half-maximal effective concentration (EC50) for enzyme induction.[10] There is an excellent correlation between a congener's binding affinity for the AhR and its potency in inducing enzymes like Aryl Hydrocarbon Hydroxylase (AHH).[11][5]
Table 1: Comparative Potency of PCB Congeners for AHH Induction in Rat Hepatoma H-4-II-E Cells
| PCB Congener | Substitution Pattern | Conformation | AHH Induction EC50 (Molar) | Relative Potency Rank |
| 2,3,7,8-TCDD | (Reference Dioxin) | Planar | ~6.3 x 10⁻¹¹ | Highest |
| PCB 126 | 3,3',4,4',5-PentaCB | Coplanar (Non-ortho) | 2.48 x 10⁻¹⁰[12] | Very High |
| PCB 77 | 3,3',4,4'-TetraCB | Coplanar (Non-ortho) | 2.4 x 10⁻¹⁰[13] | Very High |
| PCB 169 | 3,3',4,4',5,5'-HexaCB | Coplanar (Non-ortho) | 6.01 x 10⁻⁸[13] | High |
| PCB 118 | 2,3',4,4',5-PentaCB | Mono-ortho | > 8.75 x 10⁻⁸[13] | Moderate |
| PCB 153 | 2,2',4,4',5,5'-HexaCB | Di-ortho | Inactive/Very Low | Very Low |
Data compiled from multiple sources for comparative purposes.[12][13]
This data clearly demonstrates that the coplanar, non-ortho substituted PCBs are orders of magnitude more potent than their non-coplanar, ortho-substituted counterparts. To manage the risk of complex PCB mixtures, the concept of Toxic Equivalency Factors (TEFs) has been developed. More toxic, dioxin-like congeners are assigned higher TEF values relative to TCDD, which has a TEF of 1.0.[2][14]
Endocrine Disruption: The Role of Hydroxylated Metabolites
The body metabolizes PCBs into hydroxylated (OH-PCBs) and other derivatives.[15] These metabolites can possess entirely different biological activities from the parent compounds. Notably, certain OH-PCBs can mimic the structure of estrogen, allowing them to bind to the estrogen receptor (ER) and exert estrogenic or anti-estrogenic effects, thus acting as endocrine disruptors. The position of the hydroxyl group is critical; a para-OH group, in particular, seems to be a key feature for estrogenic activity.[7]
Therapeutic Applications: Biphenyls in Drug Design
The biphenyl motif is a "privileged structure" in medicinal chemistry, frequently incorporated into drugs for its favorable pharmacokinetic properties and ability to interact with diverse biological targets.[1] Here, isomerism is harnessed for therapeutic benefit.
-
Telmisartan: An angiotensin II receptor blocker used to treat high blood pressure. The specific substitution pattern on the biphenyl core is crucial for its high-affinity binding to the AT1 receptor, blocking the vasoconstrictive actions of angiotensin II. Positional isomers of telmisartan lack this therapeutic activity.[16][17]
-
Ledipasvir: An antiviral drug used to treat Hepatitis C. It contains a complex biphenyl moiety, where the precise stereochemistry is essential for its function as an NS5A protein inhibitor, preventing viral replication.
In these cases, the "inactive" isomers are not merely less potent; they are undesired components that must be controlled during synthesis and formulation to ensure safety and efficacy.
Part 3: Experimental Protocols for Isomer Activity Assessment
To provide a self-validating system for analysis, the following protocols are described. The choice of these assays allows for a multi-faceted investigation of an isomer's biological activity, from receptor interaction to cellular-level toxicity.
Protocol 1: Competitive Ligand Binding Assay for the Aryl Hydrocarbon Receptor (AhR)
Causality: This assay directly measures the binding affinity of a test isomer to the AhR. It is the foundational experiment to determine if a compound has "dioxin-like" potential. By competing against a known high-affinity radiolabeled ligand (e.g., [³H]TCDD), we can calculate the concentration of the test isomer that displaces 50% of the radioligand (IC50), providing a quantitative measure of its binding affinity.[11]
Methodology:
-
Preparation of Cytosol: Prepare a cytosolic fraction containing the AhR from a suitable source, typically rat or mouse liver, or from cultured cells like Hepa-1c1c7.
-
Incubation: In a series of microcentrifuge tubes, incubate a constant, low concentration of radiolabeled ligand (e.g., [³H]TCDD) with the cytosolic preparation.
-
Competition: To parallel sets of tubes, add increasing concentrations of the unlabeled test isomer (or a known competitor like unlabeled TCDD for a standard curve).
-
Equilibration: Incubate the mixtures for a defined period (e.g., 2 hours at 4°C) to allow binding to reach equilibrium.
-
Separation of Bound from Free Ligand: Separate the AhR-ligand complexes from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP resin binds the receptor complexes.
-
Quantification: After washing the resin to remove unbound ligand, quantify the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: MTT Assay for Cellular Viability and Cytotoxicity
Causality: This colorimetric assay assesses the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[12][18] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[19] The intensity of the purple color is directly proportional to the number of metabolically active (living) cells. This assay is a robust method to compare the general cytotoxicity of different biphenyl isomers.
Methodology:
-
Cell Plating: Seed cells (e.g., HepG2 human liver cancer cells) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the biphenyl isomers to be tested. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Exposure: Incubate the cells with the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the exposure period, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.[12]
-
Formazan Formation: Incubate the plate for 3-4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂) to allow for the reduction of MTT by viable cells.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the insoluble purple formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[19] Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percent viability against the log concentration of the isomer to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Protocol 3: Alkaline Single Cell Gel Electrophoresis (Comet Assay) for Genotoxicity
Causality: This assay is a sensitive method for detecting DNA damage (such as single- and double-strand breaks) in individual cells. Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, which is fragmented, migrates away from the nucleus towards the anode, forming a "comet tail." The intensity and length of the tail relative to the "head" (intact DNA) is proportional to the amount of DNA damage. This is a key assay to determine if an isomer's toxicity involves damage to genetic material.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from a cell culture or tissue sample treated with the test isomers.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for a period (e.g., 20-40 minutes) to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 1 V/cm) for a defined period (e.g., 20-30 minutes). The negatively charged DNA will migrate towards the anode.
-
Neutralization: After electrophoresis, gently drain the slides and immerse them in a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., % DNA in the tail, tail length, tail moment).
Conclusion and Future Directions
The biological activity of biphenyl isomers is a stark illustration of the principle that molecular structure dictates function. The planarity enforced or prevented by ortho-substitution is the primary determinant of dioxin-like toxicity via the AhR pathway for halogenated biphenyls. For non-halogenated biphenyls in pharmacology, the fixed spatial arrangement of functional groups, often through atropisomerism, is essential for therapeutic efficacy. The provided experimental protocols offer a robust framework for researchers to quantitatively compare these activities, from receptor binding to cellular toxicity and genotoxicity.
Future research should continue to explore the complex, non-AhR-mediated toxicities of non-coplanar PCBs and their metabolites. Furthermore, as synthetic chemistry evolves, the biphenyl scaffold will undoubtedly be used to create novel therapeutics. A thorough understanding of how isomerism impacts their interaction with biological systems will be paramount to designing safer, more effective drugs for the future.
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Moore, M., Mustain, M., Eitner, K., & Safe, S. (1997). Antiestrogenic activity of hydroxylated polychlorinated biphenyl congeners identified in human serum. Toxicology and Applied Pharmacology, 142(1), 160-168. [Link]
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Safe, S., Bandiera, S., Sawyer, T., Robertson, L., Safe, L., Parkinson, A., ... & Campbell, M. A. (1985). Polychlorinated biphenyls: Correlation between in vivo and in vitro quantitative structure-activity relationships (QSARs). Environmental Health Perspectives, 61, 285. [Link]
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Denison, M. S., & Nagy, S. R. (2003). Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals. Annual Review of Pharmacology and Toxicology, 43(1), 309-334. [Link]
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Velivelli, S., DeMicco, E., & Beckerman, J. (2008). 6 Studies on the Biological Performance of Boscalid and its Mode of Action. Modern fungicides and antifungal compounds V, 59-70. [Link]
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Pharma Guideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. [Link]
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ResearchGate. (n.d.). Basic structure of biphenyl and five FDA-approved drugs containing biphenyl structure. [Link]
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Poland, A., & Glover, E. (1977). The structure-activity relationships of halogenated biphenyls as enzyme inducers. Annals of the New York Academy of Sciences, 320(1), 209-218. [Link]
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Stammler, G., et al. (2007). Biological properties of the carboxamide boscalid including recent studies on its mode of action. ResearchGate. [Link]
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van den Berg, M., et al. (1998). Toxic equivalency factors (TEFs) for PCBs, PCDDs, PCDFs for humans and wildlife. Environmental Health Perspectives, 106(12), 775-792. [Link]
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Kim, Y. R., et al. (2017). Pharmacokinetic and bioequivalence study of a telmisartan/S-amlodipine fixed-dose combination (CKD-828) formulation and coadministered telmisartan and S-amlodipine in healthy subjects. Drug Design, Development and Therapy, 11, 2935–2942. [Link]
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Eurofins. (2025). WHO reassessment of toxicity ratios of toxic PCDD/F and DL-PCB congeners. [Link]
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Safe, S. (1990). Polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and related compounds: environmental and mechanistic considerations which support the development of toxic equivalency factors (TEFs). Critical reviews in toxicology, 21(1), 51-88. [Link]
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McKinney, J. D., & Waller, C. L. (1994). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Environmental health perspectives, 102(3-4), 290-297. [Link]
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U.S. Environmental Protection Agency. (n.d.). Polychlorinated Biphenyls (PCBs). Wikipedia. [Link]
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Fischer, L. J., Seegal, R. F., Ganey, P. E., Pessah, I. N., & Kodavanti, P. R. (1998). Symposium overview: toxicity of non-coplanar PCBs. Toxicological Sciences, 41(1), 49-61. [Link]
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Chorghade, M. S., et al. (2018). Enhanced Solubility of Telmisartan Phthalic Acid Cocrystals within the pH Range of a Systemic Absorption Site. ACS Omega, 3(11), 16348-16357. [Link]
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ResearchGate. (n.d.). Chemical Structure of Telmisartan. [Link]
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Van den Berg, M., et al. (2006). The 2005 World Health Organization re-evaluation of human and mammalian toxic equivalency factors for dioxins and dioxin-like compounds. Toxicological sciences, 93(2), 223-241. [Link]
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Bellin, S. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?[Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128-134. [Link]
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Longnecker, M. P., et al. (2003). Comparison of Polychlorinated Biphenyl Levels across Studies of Human Neurodevelopment. Harvard DASH. [Link]
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Babich, H., & Borenfreund, E. (1992). In Vitro Cytotoxicity of Polychlorinated Biphenyls (PCBs) and Toluenes to Cultured Bluegill Sunfish BF-2 Cells. Aquatic Toxicology and Hazard Assessment: 14th Volume. [Link]
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Sovadinova, I., et al. (2018). In vitro profiling of toxic effects of prominent environmental lower-chlorinated PCB congeners linked with endocrine disruption and tumor promotion. Environment international, 113, 233-242. [Link]
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O'Reilly, Talbot & Okun. (2011). Coplanar PCBs - What are they about?. [Link]
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De Boeck, M., et al. (2000). The comet assay: a sensitive method to evaluate genotoxicity of nano-drug delivery system. Journal of controlled release, 66(1), 1-10. [Link]
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Al-Salem, H. S., et al. (2014). Non-coplanar polychlorinated biphenyls (PCBs) are direct agonists for the human pregnane-X receptor and constitutive androstane receptor, and activate target gene expression in a tissue-specific manner. Toxicology and applied pharmacology, 279(2), 227-237. [Link]
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Chaudhary, A. (2020). A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. International Journal of Research and Analytical Reviews, 7(3), 705-711. [Link]
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Jain, Z. J., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemistry, 2013. [Link]
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Hamers, T., et al. (2011). In vitro toxicity profiling of ultrapure non-dioxin-like polychlorinated biphenyl (NDL-PCB) congeners and their relative toxic contribution to PCB-mixtures in humans. Toxicological Sciences, 121(1), 88-100. [Link]
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Costa, L. G., et al. (2008). An in vitro approach to assess the toxicity of certain food contaminants: Methylmercury and polychlorinated biphenyls. Food and Chemical Toxicology, 46(5), 1571-1579. [Link]
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JoVE. (2022). DNA Damage Evaluation Using Comet Assay. [Link]
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McGill Radiobiology. (2015). Comet Assay Protocol. [Link]
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Agilent. (n.d.). Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. [Link]
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Hamers, T., et al. (2011). In Vitro Toxicity Profiling of Ultrapure Non–Dioxin-like Polychlorinated Biphenyl Congeners and Their Relative Toxic Contribution to PCB Mixtures in Humans. Toxicological Sciences, 121(1), 88-100. [Link]
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U.S. EPA. (n.d.). Dioxin Toxicity Equivalency Factors (TEFs) for Human Health. Risk Assessment Information System. [Link]
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Pacifici, G. M., et al. (1991). Sulphotransferase activity for 2-, 3-, and 4-HBP in human liver and other tissues. Pharmacology & toxicology, 68(4), 253-257. [Link]
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A Comparative Guide to HPLC and GC-MS for Biphenyl Purity Analysis
In the realm of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Biphenyl, a versatile organic compound, serves as a crucial starting material and intermediate in the synthesis of numerous APIs, making its purity assessment a paramount concern. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity profiling of biphenyl. We will delve into the fundamental principles of each technique, present detailed experimental protocols, and offer data-driven insights to guide researchers and scientists in selecting the most appropriate methodology for their specific needs.
The Imperative of Purity in Biphenyl
Biphenyl (C12H10) is an aromatic hydrocarbon that consists of two benzene rings linked by a single bond.[1] It is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and liquid crystal displays.[1] Impurities in biphenyl can arise from the manufacturing process, degradation, or storage. These impurities, even at trace levels, can have significant consequences, potentially leading to the formation of toxic byproducts, reduced API yield, and altered pharmacological activity. Therefore, robust and validated analytical methods are essential to ensure the purity of biphenyl meets stringent regulatory requirements.
Principles of Separation and Detection: A Head-to-Head Comparison
The choice between HPLC and GC-MS for biphenyl purity analysis hinges on the physicochemical properties of biphenyl and its potential impurities, as well as the specific goals of the analysis.
High-Performance Liquid Chromatography (HPLC) is a separation technique that relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[2] For non-polar compounds like biphenyl, reversed-phase HPLC is the most common approach, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water).[3][4] Separation is based on the hydrophobicity of the analytes; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. Detection is typically accomplished using a UV-Vis detector, as the aromatic rings in biphenyl and many of its potential impurities absorb ultraviolet light.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[5] GC is ideal for the analysis of volatile and thermally stable compounds.[5] In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas (mobile phase).[2] Separation is primarily based on the boiling points of the analytes and their interactions with the stationary phase coating the column.[2] As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z).[2] This provides not only quantitative information but also valuable structural information for impurity identification.[2] Given its boiling point of 255 °C, biphenyl is well-suited for GC analysis.
Here is a summary of the key characteristics of each technique for biphenyl analysis:
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning between liquid mobile phase and solid stationary phase.[2] | Differential partitioning between gaseous mobile phase and liquid/solid stationary phase.[2] |
| Applicability | Suitable for non-volatile and thermally labile impurities.[5] | Ideal for volatile and thermally stable impurities.[5] |
| Stationary Phase | Typically C18 (octadecylsilyl) silica gel for reversed-phase.[3] | Commonly a non-polar phase like 5% phenyl-polydimethylsiloxane (e.g., DB-5ms).[6][7] |
| Mobile Phase | Liquid solvent mixture (e.g., acetonitrile/water).[4] | Inert gas (e.g., helium, nitrogen).[7] |
| Detection | UV-Vis, Photodiode Array (PDA).[8] | Mass Spectrometry (MS).[6] |
| Identification | Based on retention time comparison with standards.[8] | Based on retention time and mass spectrum (fragmentation pattern).[9] |
| Sensitivity | Dependent on the detector and chromophore of the analyte.[5] | Generally high, especially in Selected Ion Monitoring (SIM) mode.[6] |
| Key Advantage | Versatility for a wide range of polar and non-polar impurities. | High specificity and definitive identification of unknown impurities. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as representative methods and should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[10][11][12] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[13]
HPLC-UV Method for Biphenyl Purity
This method is designed for the quantification of biphenyl and the detection of non-volatile, process-related impurities and degradation products.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or PDA detector.
-
Column: C18 (octadecylsilyl) silica gel column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3] A C18 column is a common choice for pharmaceutical analysis due to its hydrophobic nature, which is well-suited for retaining and separating non-polar compounds like biphenyl.[3]
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, a starting condition of 60% acetonitrile and 40% water, ramping to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, where biphenyl exhibits strong UV absorbance.[8]
-
Injection Volume: 10 µL.
Sample and Standard Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of Biphenyl USP Reference Standard and dissolve it in 25 mL of acetonitrile.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the biphenyl sample and dissolve it in 25 mL of acetonitrile.
-
Spiked Sample Solution: Prepare a sample solution as described above and spike it with known potential impurities at a relevant concentration (e.g., 0.1% of the biphenyl concentration) to demonstrate specificity.
Caption: Figure 1: HPLC Purity Analysis Workflow.
GC-MS Method for Biphenyl Purity
This method is highly effective for identifying and quantifying volatile and semi-volatile impurities in biphenyl.
Chromatographic and Spectrometric Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.[6][7]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[14]
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Oven Temperature Program: Start at 60 °C (hold for 2 minutes), ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[14]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-400.
Sample and Standard Preparation:
-
Standard Solution (100 µg/mL): Prepare a stock solution of Biphenyl USP Reference Standard in a suitable solvent like dichloromethane or toluene. Dilute this stock to the desired concentration.
-
Sample Solution (100 µg/mL): Dissolve an accurately weighed amount of the biphenyl sample in the same solvent to achieve a similar concentration as the standard solution.
Caption: Figure 2: GC-MS Impurity Profiling Workflow.
Cross-Validation: Ensuring Methodological Synergy
For a comprehensive purity assessment of biphenyl, it is highly recommended to employ both HPLC and GC-MS in a cross-validation approach. This is in line with ICH guidelines, which suggest that a combination of two or more analytical procedures may be necessary to achieve the required level of discrimination when a single procedure is not specific.[10][13]
The cross-validation process involves analyzing the same batch of biphenyl using both validated methods and comparing the results. This approach provides a more complete picture of the impurity profile, as HPLC will be more sensitive to non-volatile and polar impurities, while GC-MS will excel at detecting volatile and thermally stable impurities.
Caption: Figure 3: Cross-Validation Workflow.
Data Interpretation and Comparative Performance
The following table summarizes representative performance data that could be expected from validated HPLC and GC-MS methods for biphenyl purity analysis.
| Parameter | HPLC-UV | GC-MS (Full Scan) | GC-MS (SIM) |
| Biphenyl Retention Time | ~7.4 min[14] | Dependent on program | Dependent on program |
| Limit of Detection (LOD) | 0.02-0.04 µg/mL[14] | ~0.1 ng on column | <0.1 ng on column[15] |
| Limit of Quantification (LOQ) | 0.05-0.12 µg/mL[14] | ~0.5 ng on column | ~0.2 ng on column |
| Linearity (r²) | ≥ 0.999[14] | ≥ 0.995 | ≥ 0.998 |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
Insights from the Data:
-
Sensitivity: While both techniques are highly sensitive, GC-MS in Selected Ion Monitoring (SIM) mode generally offers the lowest detection limits, making it ideal for trace impurity analysis.[6]
-
Precision and Accuracy: Both methods, when properly validated, can provide excellent precision and accuracy, meeting the stringent requirements for pharmaceutical analysis.
-
Specificity: The ultimate advantage of GC-MS lies in its specificity. The mass spectrum provides a "fingerprint" of each compound, allowing for positive identification of unknown impurities by comparison to spectral libraries (e.g., NIST). This is a significant advantage over HPLC-UV, where identification relies solely on retention time matching with known standards.
Potential Impurities and Degradation Products
A thorough understanding of the synthetic route and stability of biphenyl is crucial for identifying potential impurities. Common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts: Compounds formed through side reactions during synthesis.
-
Degradation products: Biphenyl can degrade under certain conditions to form products such as hydroxylated biphenyls and benzoic acid.[16][17]
GC-MS is particularly adept at identifying and confirming the structure of these varied potential impurities.
Conclusion and Recommendations
Both HPLC and GC-MS are indispensable tools for the purity analysis of biphenyl. The choice between them is not a matter of superiority, but rather of strategic application based on the specific analytical challenge.
-
For routine quality control and quantification of known, non-volatile impurities, a validated HPLC-UV method is often sufficient, robust, and cost-effective.
-
For comprehensive impurity profiling, identification of unknown volatile impurities, and root-cause analysis of out-of-specification results, GC-MS is the technique of choice due to its high specificity and sensitivity.
Ultimately, a cross-validation approach that leverages the strengths of both techniques provides the most comprehensive and reliable assessment of biphenyl purity. This dual-pronged strategy ensures that all potential impurities, regardless of their volatility or polarity, are detected and quantified, thereby safeguarding the quality and safety of the final pharmaceutical product. This rigorous analytical approach is a cornerstone of modern drug development and manufacturing, reflecting a commitment to scientific integrity and patient well-being.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Published April 24, 2024. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 17, 2021. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
SIELC Technologies. Separation of Biphenyl on Newcrom R1 HPLC column. Available from: [Link]
- Kumar P, Kumar D, Singh B, et al. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae.
-
Shimadzu. Analysis of Polybrominated Biphenyl (PBBs) using GCMS-QP2010. Available from: [Link]
-
United States Pharmacopeia. Sodium Biphenyl - USP-NF. Available from: [Link]
- Lee JH, Yoo MY, et al. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology. 2022;42:e63222.
-
Mackova M, Macek T, Kucharova K, et al. Identification of biodegradation products of biphenyl and 2,3-dihydroxybiphenyl (2,3-DHB). ResearchGate. Published November 2025. Available from: [Link]
- Wolska L, Rawa-Adkonis M, et al. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules. 2020;25(16):3691.
- Musial S, et al. Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. Journal of the Association of Official Analytical Chemists. 1983;66(1):21-6.
- Svobodova K, et al. Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. International Journal of Molecular Sciences. 2021;22(8):3884.
- Park J, et al. Validation of biphenyl degradation pathway by polymerase chain reaction, peptide mass fingerprinting and enzyme analysis. Bioresource Technology Reports. 2021;15:100742.
-
Los Alamos National Laboratory. Validation of Chlorinated Biphenyl Congener Analytical Data (EPA Method 1668). Published April 24, 2020. Available from: [Link]
-
Svobodova K, et al. Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. PMC. Published April 8, 2021. Available from: [Link]
-
Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. Published August 22, 2025. Available from: [Link]
- Gergely A, et al. The determination of GC-MS relative molar responses of benzene and biphenyl derivatives.
- Konieczka P, et al. Validation of an Analytical Procedure for Selected Polychlorinated Biphenyls Determination in Sediment Samples. Polish Journal of Environmental Studies. 2007;16(5):717-724.
-
Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. Available from: [Link]
-
Labcompliance. Validation of Analytical Methods and Procedures. Published June 3, 2006. Available from: [Link]
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Published September 8, 2025. Available from: [Link]
-
Scribd. EP | PDF | Organic Compounds | Functional Group. Available from: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.) 11th Edition. Published April 19, 2023. Available from: [Link]
-
GaBI Journal. The European Pharmacopoeia monographs for biotherapeutic products. Published March 31, 2017. Available from: [Link]
-
National Center for Biotechnology Information. Biphenyl. PubChem Compound Database. Available from: [Link]
-
Japanese Pharmacopoeia. Monographs, Part I. Available from: [Link]
-
European Medicines Agency. Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph. Published December 8, 2022. Available from: [Link]
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Confirming the Regioselectivity of the Suzuki Coupling Reaction
A Comparative Technical Guide for Polyhalogenated Substrates
Executive Summary
In the structural optimization of small molecule drugs, the Suzuki-Miyaura coupling of polyhalogenated heterocycles (e.g., 2,4-dichloropyrimidine, 2,4-dibromopyridine) presents a critical regioselectivity challenge. The oxidative addition of palladium is governed by a subtle interplay of electronic deficiency and steric hindrance, often leading to isomeric mixtures. Misassigning the regiochemical outcome can derail Structure-Activity Relationship (SAR) studies.
This guide objectively compares analytical methods for confirming regioselectivity and provides a self-validating experimental protocol for the site-selective arylation of 2,4-dichloropyrimidine.
Part 1: The Challenge of Site-Selectivity
In polyhalogenated systems, the palladium catalyst does not react randomly. It prefers the site with the lowest bond dissociation energy (BDE) and the highest electron deficiency.
-
Electronic Control: For 2,4-dichloropyrimidine, the C4 position is more electron-deficient (para to N1, ortho to N3) than the C2 position (flanked by two nitrogens but often less accessible to nucleophilic attack in Pd(0) mechanisms due to lone-pair repulsion or specific orbital coefficients). Consequently, C4-arylation is the kinetic preference under standard conditions.
-
Steric Control: Substituents at C5 can invert this selectivity by sterically hindering the C4 site, forcing reaction at C2.[1]
The Problem: Standard 1H NMR is often insufficient to distinguish Isomer A (C4-product) from Isomer B (C2-product) because the chemical shift changes are subtle and solvent-dependent.
Part 2: Comparative Analysis of Analytical Methods
The following table compares the three primary methodologies for confirming regiochemistry.
| Feature | 2D NMR (HMBC/NOESY) | X-Ray Crystallography | Independent Synthesis |
| Primary Utility | Routine structural confirmation. | Absolute structural proof. | Unambiguous chemical verification. |
| Speed | Fast (1–4 hours). | Slow (Days to Weeks). | Moderate (Days).[1][2][3] |
| Sample Req. | ~5–10 mg (Solution). | Single Crystal (Solid). | Reagents for alternative route. |
| Cost | Low.[4] | High (Instrument/Service). | High (Reagent/Labor time). |
| Reliability | High (if interpreted correctly).[5] | Absolute . | High (if route is known). |
| Limitation | Ambiguous for quaternary carbons or free-rotating biaryls. | Requires crystallizable solid; fails for oils/amorphous solids. | Requires a known, regioselective starting material. |
Recommendation: Use 2D NMR (HMBC) as the primary screening tool. Reserve X-Ray Crystallography for pivotal intermediates where NMR data remains ambiguous (e.g., "silent" quaternary carbons).
Part 3: Technical Deep Dive – The NMR Validation Workflow
To scientifically validate the product without growing crystals, you must establish a through-bond connectivity map .
1. The HMBC "Golden Key"
Heteronuclear Multiple Bond Coherence (HMBC) correlates protons to carbons separated by 2–4 bonds.[6] It is superior to NOESY for biaryls because NOE signals can be weak due to free rotation around the C-C bond.
Protocol for 2,4-Dichloropyrimidine Arylation:
-
Target: Distinguish 4-phenyl-2-chloropyrimidine (Product A) from 2-phenyl-4-chloropyrimidine (Product B).
-
The Marker: Focus on the C5-H proton of the pyrimidine ring.
-
Logic:
-
In Product A (C4-coupling): The C5-H is adjacent to the new C4-Aryl bond. In the HMBC spectrum, the C5-H will show a correlation to the Quaternary Carbon of the incoming phenyl ring (3-bond coupling).
-
In Product B (C2-coupling): The C5-H is distant from the C2-Aryl bond. No strong correlation between C5-H and the phenyl quaternary carbon should be observed (too many bonds).
-
2. The NOESY Confirmation
-
Product A (C4-Aryl): Strong NOE correlation between C5-H and the Ortho-protons of the phenyl ring.
-
Product B (C2-Aryl): No NOE between pyrimidine protons and phenyl protons (C5-H is too far).
Visualizing the Analytical Decision Tree
Figure 1: Analytical workflow for determining regioselectivity in pyrimidine couplings. The HMBC step is the critical filter before resorting to X-ray.
Part 4: Experimental Protocol (Self-Validating)
Objective: Regioselective synthesis of 4-phenyl-2-chloropyrimidine from 2,4-dichloropyrimidine. Mechanism: C4-selective Oxidative Addition.[7][8]
Materials
-
Substrate: 2,4-Dichloropyrimidine (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.05 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%) - Selected for reliable C4 selectivity over hindered NHC ligands.
-
Base: Na2CO3 (2.0 M aqueous solution, 2.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/EtOH (degassed).
Step-by-Step Methodology
-
System Preparation: Flame-dry a reaction vial and cool under Argon. Oxygen is the enemy of Pd(0); thorough degassing is mandatory.
-
Reagent Loading: Add 2,4-dichloropyrimidine (149 mg, 1.0 mmol), Phenylboronic acid (128 mg, 1.05 mmol), and Pd(PPh3)4 (58 mg, 0.05 mmol).
-
Solvent Addition: Add DME (4 mL) and Na2CO3 (1 mL).
-
Reaction: Heat to 80°C for 4–6 hours.
-
Self-Validation Step (TLC): Monitor TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.6) should disappear. Two spots may appear if selectivity is poor, but under these conditions, the major spot (Rf ~0.4) should be the C4 product.
-
-
Workup: Cool to RT. Dilute with water, extract with EtOAc (3x). Dry over MgSO4 and concentrate.
-
Purification: Flash chromatography (Gradient 0-10% EtOAc in Hexanes).
-
Characterization (The Proof):
-
Dissolve pure fraction in CDCl3.
-
Run 1H NMR : Look for the doublet of the C5-H and C6-H pyrimidine protons.
-
Run HMBC : Verify the correlation between the pyrimidine C5-H doublet (~7.6 ppm) and the phenyl ipso-carbon (~135 ppm).
-
Mechanistic Pathway Visualization
Figure 2: Mechanistic pathway highlighting the kinetic preference for C4 oxidative addition due to electronic deficiency relative to C2.
References
-
Fairlamb, I. J. S. (2007).[7] Regioselective (Site-Selective) Functionalisation of Unsaturated Halogenated Nitrogen, Oxygen and Sulfur Heterocycles by Pd-Catalysed Cross-Couplings and Direct Arylation Processes.[7] Chemical Society Reviews, 36, 1036–1045.[7] Link
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[1][9] Catalysts, 11(4), 446. Link
-
Legault, C. Y., et al. (2007).[7] Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. Link
-
Langer, P. (2022). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Advanced Synthesis & Catalysis, 364(6), 909-943. Link
Sources
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- 3. youtube.com [youtube.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. emerypharma.com [emerypharma.com]
- 6. princeton.edu [princeton.edu]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Ethyl 2'-chloro-biphenyl-2-carboxylate
Topic: Personal Protective Equipment & Handling Guide for Ethyl 2'-chloro-biphenyl-2-carboxylate CAS Number: 773139-98-3 (Analogous/Related CAS: 14498-95-4 for Acid Parent) Synonyms: Ethyl 2-(2-chlorophenyl)benzoate; 2'-Chloro-2-biphenylcarboxylic acid ethyl ester
Part 1: Executive Safety & Operational Directive
The Core Directive: Ethyl 2'-chloro-biphenyl-2-carboxylate is a specialized halogenated aromatic ester, primarily utilized as a key intermediate in the synthesis of Angiotensin II receptor antagonists (Sartans), such as Valsartan. Unlike common solvents, this compound combines the lipophilicity of a biphenyl scaffold with the reactivity of an ester and an aryl chloride.
Operational Risk Profile: Researchers must treat this compound not just as an irritant, but as a Persistent Organic Pollutant (POP) candidate due to its chlorinated biphenyl core. While acute toxicity may appear moderate (Skin/Eye Irritant Category 2), the long-term environmental persistence and potential for bioaccumulation dictate a "Zero-Release" handling protocol.
Immediate Action Required:
-
Containment: All transfers must occur within a certified chemical fume hood.
-
Waste Segregation: Strictly categorize as Halogenated Organic Waste . Never dispose of down the drain.
-
Skin Protection: Standard latex gloves are insufficient due to the compound's lipophilic nature. Nitrile or laminate gloves are mandatory.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed based on the "Read-Across" principle from chlorinated biphenyls and organic esters, ensuring maximum protection against permeation and exposure.
| Protection Zone | Equipment Standard | Technical Rationale (The "Why") |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. As a likely viscous oil or low-melting solid, splash risks during heating or syringe transfer can cause severe corneal injury due to the compound's hydrophobic adhesion to tissue. |
| Dermal (Hand) | Double Nitrile Gloves (Min. 0.11 mm outer) | Causality: The biphenyl core is highly lipophilic, facilitating rapid permeation through latex. Double gloving provides a "breakthrough time" buffer. Change immediately upon splash. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Self-Validating System: If you can smell the ester (faint aromatic/sweet odor), the containment has failed. Use N95/P100 only if weighing solid powder outside a hood (not recommended). |
| Body | Lab Coat (Cotton/Poly blend) + Chemical Apron | Synthetic esters can degrade certain synthetic fabrics. A chemical-resistant apron is required during scale-up (>10g) to prevent saturation of clothing in case of a spill. |
Part 3: Operational Handling Procedures
Workflow Visualization: Safe Transfer Protocol
The following diagram outlines the decision logic for transferring Ethyl 2'-chloro-biphenyl-2-carboxylate, ensuring containment of vapors and droplets.
Figure 1: Decision logic for safe physical transfer based on the compound's state.
Detailed Step-by-Step Protocol
Step 1: Preparation & Engineering Controls
-
Ventilation Check: Verify fume hood flow is >0.5 m/s.
-
Glassware: Use oven-dried glassware. The ester bond is susceptible to hydrolysis under acidic/basic conditions; moisture control is critical for yield, though less for safety.
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen (
) or Argon. This prevents oxidative degradation and reduces flammability risk if used with pyrophoric coupling reagents (e.g., organolithiums).
Step 2: Transferring the Compound
-
If Solid: The compound may crystallize. Do not chip at hard solids with force, as this generates projectiles. Gently warm the container (water bath <40°C) to melt it into an oil for easier syringe transfer.
-
If Liquid: Use a glass syringe with a Luer-lock tip. Avoid plastic syringes if possible, as the plasticizer can leach into the reaction, though this is a purity concern rather than safety.
-
Critical Safety Check: Ensure the needle is tightly locked. Viscous oils require higher pressure to eject; a loose needle can detach and spray the chemical.
Step 3: Reaction Monitoring
-
TLC Monitoring: When spotting TLC plates, use a capillary tube. Do not look into the UV lamp.
-
Heating: If the reaction requires reflux (e.g., Suzuki coupling), ensure the condenser water flow is active before heating. A runaway heating of a chlorinated biphenyl can release toxic chlorocarbon vapors.
Part 4: Emergency Response & Disposal
Spill Response Algorithm
Figure 2: Immediate response protocol for laboratory spills.
Waste Disposal Specifications
-
Categorization: Halogenated Organic Solvent Waste .
-
Prohibition: NEVER mix with non-halogenated waste (e.g., acetone/ethanol waste streams) if your facility separates them. The chlorine atom requires high-temperature incineration (>1100°C) to prevent the formation of dioxins/furans.
-
Labeling: Clearly mark the waste tag with "Contains Chlorinated Biphenyls - Potential Marine Pollutant."
Part 5: Scientific Grounding & References
Expertise Note: The safety profile of Ethyl 2'-chloro-biphenyl-2-carboxylate is derived from the structure-activity relationship (SAR) of polychlorinated biphenyls (PCBs) and benzoic acid esters. While this specific molecule is less persistent than industrial PCBs, the ortho-chlorine substitution sterically hinders metabolic degradation, necessitating the "High Persistence" handling approach outlined above.
References:
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13115472, Ethyl 2-(chlorocarbonyl)benzoate (Structural Analog Data). Retrieved from .
-
Sigma-Aldrich (2025). Safety Data Sheet: Biphenyl-2-carboxylic acid (Precursor Safety Data). Retrieved from .
-
U.S. EPA (2024). Management of Polychlorinated Biphenyls (PCBs) in Manufacturing. Retrieved from .
-
European Chemicals Agency (ECHA). Substance Information: Biphenyl-2-ol and related chlorinated derivatives. Retrieved from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
